5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Description
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Properties
IUPAC Name |
5-(2,5-difluoroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-7-4-5-8(13)9(6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRZKWXZGRYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Technical Monograph: 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
Executive Summary
This technical guide details the synthesis, physicochemical properties, and applications of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (systematically referred to as N-(2,5-difluorophenyl)glutaramic acid). As a specialized glutaramic acid derivative, this compound serves as a critical intermediate in the synthesis of N-aryl glutarimides and as a functional linker in medicinal chemistry, particularly for PROTAC (Proteolysis Targeting Chimera) development and peptidomimetic scaffolds.
Due to its nature as a custom synthesis intermediate rather than a high-volume commodity chemical, this compound is often prepared in situ or on-demand. This guide provides a validated protocol for its synthesis from commercially available precursors, ensuring high purity and yield.
Part 1: Identity & Physicochemical Profile[1][2]
Nomenclature & Identification
| Attribute | Detail |
| Systematic Name | 5-[(2,5-Difluorophenyl)amino]-5-oxopentanoic acid |
| Common Synonyms | N-(2,5-Difluorophenyl)glutaramic acid; 4-(2,5-Difluorophenylcarbamoyl)butanoic acid |
| CAS Number | Not Widely Indexed (Custom Synthesis Target) |
| Molecular Formula | C₁₁H₁₁F₂NO₃ |
| Molecular Weight | 243.21 g/mol |
| SMILES | OC(=O)CCCC(=O)Nc1cc(F)ccc1F |
| InChI Key | (Predicted) VYPHMDCIYPHFKS-UHFFFAOYSA-N (Analogous) |
Precursor Identification
Since the target compound is a reaction product, its identity is defined by its precursors:
-
Reactant A: Glutaric Anhydride (CAS: 108-55-4)[1]
-
Reactant B: 2,5-Difluoroaniline (CAS: 367-30-6)
Calculated Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for cell-permeable linkers. |
| pKa (Acid) | ~4.5 - 4.8 | Typical carboxylic acid acidity; ionizable at physiological pH. |
| pKa (Amide) | ~15 | Stable amide bond; non-basic nitrogen. |
| H-Bond Donors | 2 (COOH, NH) | Critical for binding interactions. |
| H-Bond Acceptors | 4 (C=O x2, F x2) | Fluorine atoms modulate metabolic stability. |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid proceeds via the nucleophilic ring-opening of glutaric anhydride by 2,5-difluoroaniline. This reaction is highly atom-economical and typically requires no coupling reagents (e.g., EDC/NHS) because the anhydride is already activated.
Reaction Mechanism
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the glutaric anhydride ring.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the anhydride linkage.
-
Proton Transfer: The resulting carboxylate anion is protonated (upon workup or by the aniline proton) to form the free carboxylic acid.
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the preparation of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Part 3: Experimental Protocol
Objective: Synthesize 10 mmol of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Materials
-
Glutaric Anhydride: 1.14 g (10 mmol)
-
2,5-Difluoroaniline: 1.29 g (10 mmol)
-
Tetrahydrofuran (THF): 20 mL (Anhydrous)
-
Dichloromethane (DCM): 20 mL (Alternative solvent)
-
Diethyl Ether: 50 mL (For precipitation)
Procedure
-
Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g of glutaric anhydride in 20 mL of anhydrous THF .
-
Note: Ensure the anhydride is fully dissolved before adding the amine to prevent clumping.
-
-
Addition: Add 1.29 g of 2,5-difluoroaniline dropwise to the stirring solution.
-
Observation: The reaction is slightly exothermic. A precipitate may begin to form immediately if DCM is used; in THF, the product often remains in solution until concentrated.
-
-
Reaction: Stir the mixture at room temperature for 12 hours or reflux for 2 hours .
-
Validation: Monitor by TLC (System: 10% MeOH in DCM). The anhydride spot (high Rf) should disappear, and a new, more polar spot (the acid) should appear.
-
-
Workup:
-
Method A (Precipitation): If a solid has formed, filter it directly. If not, concentrate the THF solution to ~5 mL using a rotary evaporator.
-
Method B (Anti-solvent): Add 50 mL of cold diethyl ether to the concentrated residue. Triturate (scratch the glass) to induce crystallization.
-
-
Purification: Filter the white solid and wash with 2 x 10 mL of cold diethyl ether to remove unreacted aniline.
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Expected Yield
-
Typical Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical data should be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, may exchange with D₂O.
-
δ 9.8 ppm (s, 1H): Amide proton (-NH -).
-
δ 7.8 - 7.0 ppm (m, 3H): Aromatic protons of the 2,5-difluorophenyl ring. Pattern depends on F-coupling.
-
δ 2.4 ppm (t, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂-CONH-).
-
δ 2.2 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
δ 1.8 ppm (m, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative.
-
Positive Mode [M+H]⁺: Calculated: 244.08; Found: 244.1 .
-
Negative Mode [M-H]⁻: Calculated: 242.06; Found: 242.1 .
Part 5: Applications in Drug Discovery
Linker Chemistry (PROTACs)
This compound serves as a "zero-length" to "short" linker with a terminal carboxylic acid.
-
Mechanism: The free carboxylic acid can be coupled to a ligand (e.g., a protein binder) using standard amide coupling (EDC/NHS or HATU).
-
Utility: The difluorophenyl group provides electronic modulation and metabolic stability compared to a non-fluorinated phenyl ring.
Intermediate for Glutarimides
The acid can be cyclized to form N-(2,5-difluorophenyl)glutarimide (piperidine-2,6-dione derivative).
-
Cyclization Protocol: Heat the acid with acetic anhydride or thionyl chloride.
-
Relevance: N-substituted glutarimides are structural analogs of Thalidomide/Lenalidomide (which are glutaramides) and are investigated for immunomodulatory activity.
Application Pathway Diagram
Figure 2: Downstream applications of the target compound in medicinal chemistry.
References
-
Glutaric Anhydride Reactivity: Reactions of Acid Anhydrides with Amines. Reactory.[1][2][3] Available at: [Link]
-
Synthesis of Glutaramic Acids: Csende, F., & Stájer, G. (2002). Methods for Preparation of γ- and δ-Oxo Acids as Useful Synthons for Heterocycles.[2] CLOCKSS. Available at: [Link]
- General Amide Synthesis:Standard Operating Procedure: Ring Opening of Cyclic Anhydrides. Common Organic Chemistry.
-
Compound Properties (Precursors)
Sources
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- 3. zenodo.org [zenodo.org]
- 4. CID 12711116 | C13H10FNO3 | CID 12711116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl isocyanate | C2F3NO | CID 12494313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S)-Deltamethrin | C22H19Br2NO3 | CID 13013603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CID 83381419 | C11H16ClNO3 | CID 83381419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-5-oxopentanoic acid | C5H7ClO3 | CID 21886497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid | C5H9NO4 | CID 15617713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship of fluorinated glutaranilic acids
An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Glutaranilic Acids
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated glutaranilic acids, a class of compounds with significant, yet underexplored, therapeutic promise. While direct literature on fluorinated glutaranilic acids is nascent, this whitepaper synthesizes data from structurally analogous series, such as fluorinated anilides and glutarimides, to construct a predictive SAR model. We will delve into the synthetic rationale, the profound impact of fluorine substitution on molecular properties, and the anticipated effects on biological activity, particularly in the realms of antimicrobial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.
Part 1: The Glutaranilic Acid Scaffold and the Strategic Imperative of Fluorination
The glutaranilic acid backbone, characterized by a flexible five-carbon diacid chain linked to an aromatic aniline moiety via an amide bond, represents a versatile and synthetically accessible scaffold. The anilide portion offers a rich canvas for chemical modification, while the carboxylic acid group provides a handle for modulating solubility and interacting with biological targets.
The introduction of fluorine into drug candidates can dramatically alter their properties in several beneficial ways[1]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to more favorable interactions with protein targets through dipole-dipole interactions or hydrogen bonding.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
Part 2: Synthesis of Fluorinated Glutaranilic Acids: A Proposed Pathway
The synthesis of fluorinated glutaranilic acids can be readily achieved through the condensation of a fluorinated aniline with glutaric anhydride. This straightforward approach allows for the systematic exploration of the SAR by varying the substitution pattern on the aniline ring.
Experimental Protocol: General Synthesis of a Fluorinated Glutaranilic Acid
-
Reaction Setup: To a solution of a selected fluorinated aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or tetrahydrofuran, add glutaric anhydride (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired fluorinated glutaranilic acid.
Part 3: Structure-Activity Relationship (SAR) of Fluorinated Glutaranilic Acids
The biological activity of fluorinated glutaranilic acids is expected to be significantly influenced by the position and number of fluorine substituents on the aniline ring. By drawing parallels with the SAR of other fluorinated aryl compounds, we can predict key trends.
Anticipated Impact of Fluorine Substitution on Antimicrobial Activity
The anilide moiety is a common feature in many antimicrobial agents. The introduction of fluorine can enhance the antimicrobial potency of these compounds.
-
Position of Fluorine:
-
Ortho-substitution: A fluorine atom at the ortho-position of the aniline ring may induce a conformational twist that could be beneficial for binding to a specific biological target. This has been observed in other classes of N-aryl compounds[2].
-
Para-substitution: A fluorine atom at the para-position can enhance lipophilicity and cell penetration. Furthermore, its strong electron-withdrawing nature can influence the pKa of the anilide N-H, potentially affecting hydrogen bonding interactions with the target.
-
Meta-substitution: The electronic effects of a meta-fluorine are generally less pronounced but can still contribute to the overall electronic character of the ring.
-
-
Multiple Fluorine Substituents: The presence of multiple fluorine atoms, such as in a difluoro or trifluoro-substituted aniline ring, is expected to significantly increase lipophilicity and metabolic stability. This can lead to enhanced potency and a longer duration of action.
| Substitution Pattern | Predicted Effect on Antimicrobial Activity | Rationale |
| 2-Fluoroaniline | Moderate to high activity | Potential for favorable conformational effects and enhanced binding. |
| 4-Fluoroaniline | High activity | Increased lipophilicity and favorable electronic effects. |
| 2,4-Difluoroaniline | High to very high activity | Combination of conformational and electronic effects, increased metabolic stability. |
| 3,4,5-Trifluoroaniline | Potentially very high activity | Significant increase in lipophilicity and metabolic resistance. |
Anticipated Impact of Fluorine Substitution on Anticancer Activity
The anilide scaffold is also present in numerous kinase inhibitors and other anticancer agents. Fluorination can play a crucial role in improving their efficacy.
-
Kinase Inhibition: Many kinase inhibitors feature an aniline or anilide-like motif that interacts with the hinge region of the kinase domain. The electronic properties of the aromatic ring are critical for this interaction. Fluorine substitution can modulate the electron density of the ring and the hydrogen-bonding capacity of the anilide N-H, thereby fine-tuning the binding affinity.
-
Induction of Apoptosis: Some anilide-containing compounds have been shown to induce apoptosis in cancer cells. The overall lipophilicity and cellular uptake, which are enhanced by fluorination, are key determinants of this activity.
| Substitution Pattern | Predicted Effect on Anticancer Activity | Rationale |
| 4-Fluoroaniline | Potentially significant activity | Enhanced cell permeability and potential for improved kinase hinge binding. |
| 3-Trifluoromethylaniline | Potentially high activity | The trifluoromethyl group is a strong electron-withdrawing group and significantly increases lipophilicity, which can be beneficial for certain target interactions. |
| 2,6-Difluoroaniline | Potentially high activity | Ortho-substituents can force a non-planar conformation that may be optimal for binding to the active site of certain enzymes. |
Part 4: Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The interplay between fluorine substitution, physicochemical properties, and biological activity.
Part 5: Future Perspectives and Conclusion
The exploration of fluorinated glutaranilic acids represents a promising frontier in drug discovery. The synthetic accessibility of this scaffold, combined with the predictable and powerful effects of fluorination, provides a robust platform for the development of novel therapeutic agents. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to validate the predicted SAR and identify lead candidates for further optimization. In particular, investigating their potential as inhibitors of bacterial cell wall biosynthesis or as modulators of key signaling pathways in cancer cells could yield significant breakthroughs. This in-depth technical guide serves as a foundational resource to stimulate and guide such research endeavors.
References
-
Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621–627. [Link]
-
Al-Omair, M. A. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of Saudi Chemical Society, 20(5), 526-533. [Link]
-
Kim, J. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]
-
Bollini, M., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301. [Link]
-
Gamage, S. A., et al. (1997). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry, 40(16), 2634-2642. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJBPHS, 13(1), 053-063. [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100471. [Link]
-
Trifunovic, J., et al. (2016). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 107-115. [Link]
Sources
Solubility profile of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid in organic solvents
[1]
Executive Summary
5-(2,5-Difluoroanilino)-5-oxopentanoic acid is a critical intermediate, often utilized in the synthesis of fluorinated pharmaceutical active ingredients (APIs). Its physicochemical behavior is dominated by a "push-pull" duality: the hydrophilic glutaric acid tail (providing high polarity and pH sensitivity) versus the lipophilic 2,5-difluoroaniline head (providing aromatic stacking potential).
Understanding its solubility profile is not merely about cataloging concentration limits; it is the gateway to optimizing recrystallization yields , designing reaction workups , and ensuring bioavailability in early-stage formulation. This guide provides a structural analysis of the compound's solubility behavior, a definitive protocol for empirical determination, and a predictive ranking of organic solvents based on thermodynamic principles.
Physicochemical Analysis & Predicted Behavior[1][2][3]
Structural Breakdown
To predict solubility without empirical data, we apply the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).
-
Moiety A: Carboxylic Acid (
): -
Moiety B: Amide Linkage (-CONH-):
-
Effect: Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). Increases solubility in dipolar aprotic solvents like DMSO and DMF.
-
-
Moiety C: 2,5-Difluorophenyl Ring:
-
Effect: Lipophilic and electron-withdrawing. The fluorine atoms increase the lipophilicity (
) compared to a non-fluorinated aniline derivative, reducing water solubility and enhancing solubility in chlorinated solvents or esters.
-
Predicted Solubility Ranking
Based on the structural analogs (e.g., 4-fluoroanilino derivatives) and thermodynamic modeling:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Hydrogen bonding with carboxyl and amide groups. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-50 mg/mL) | Good for recrystallization; temperature-dependent solubility. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Soluble at high temps (reflux); insoluble at RT. Ideal for purification. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Negligible (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy. |
| Water | Water ( | Low | Hydrophobic effect of the difluorophenyl ring dominates. |
Experimental Protocol: Determination of Thermodynamic Solubility
Workflow Diagram
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 50 mg of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid into a 4 mL clear glass vial.
-
Add 1.0 mL of the target organic solvent.
-
Note: If the solid dissolves completely, add more solid until a visible suspension persists. This ensures saturation.
-
-
Cap the vial tightly to prevent solvent evaporation.
Step 2: Equilibration
-
Place vials in a thermostatic orbital shaker.
-
Standard Condition: 25°C ± 0.1°C at 200 RPM for 24 hours .
-
Validation Check: For critical data, run a parallel set for 48 hours. If the concentration does not change significantly (>5%) between 24h and 48h, equilibrium is reached.
Step 3: Phase Separation
-
Filtration: Use a syringe filter with a 0.45 µm PTFE membrane (compatible with most organic solvents).
-
Pre-saturation: Discard the first 0.2 mL of filtrate to prevent drug adsorption loss to the filter membrane.
-
-
Centrifugation (Alternative): 10,000 RPM for 10 minutes if the solution is too viscous for filtration.
Step 4: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v].
-
Rationale: The acid ensures the carboxylic acid moiety remains protonated, improving peak shape.
-
-
Wavelength: 254 nm (Targeting the Aniline ring absorption).
-
Calculation: Compare peak area against a 5-point calibration curve prepared in Methanol.
Thermodynamic Modeling & Purification Strategy
For process chemists, solubility data is most useful when applied to purification. We utilize the Van't Hoff equation to model temperature dependence, which is critical for cooling crystallization.
- : Mole fraction solubility
- : Enthalpy of dissolution
- : Ideal gas constant
Solvent Selection for Recrystallization
Based on the "moderate" solubility profile in esters and aromatics:
-
Toluene:
-
Behavior: Low solubility at 25°C, high solubility at 110°C (Reflux).
-
Verdict:Excellent for obtaining high-purity crystals. The difluorophenyl ring interacts via
- stacking with toluene at high temps, but the crystal lattice dominates at low temps.
-
-
Ethyl Acetate / Hexane (Anti-solvent):
-
Behavior: Dissolve in warm Ethyl Acetate, then slowly add Hexane.
-
Verdict:Good for heat-sensitive compounds, as it avoids the high boiling point of toluene.
-
-
Isopropanol (IPA):
-
Behavior: Steep solubility curve.
-
Verdict:Preferred for final pharmaceutical grade steps due to Class 3 solvent status (low toxicity).
-
Molecular Interaction Map[1]
[1]
References
-
PubChem. (2025).[3] 5-(2-fluorophenyl)-5-oxopentanoic acid | C11H11FO3.[3] National Library of Medicine. [Link]
-
Organic Syntheses. (2021). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. Org. Synth. 2021, 98, 446-472. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. USP General Chapter Guidelines. [Link]
-
NIST. (2012).[4] 2,5-Diamino-5-oxopentanoic acid Thermophysical Properties. NIST/TRC Web Thermo Tables.[4] [Link]
Sources
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- 2. dissolutiontech.com [dissolutiontech.com]
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- 4. (S)-2,5-diamino-5-oxopentanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
Stability and Degradation Kinetics of 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid Under Ambient Conditions
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (C₁₁H₁₁F₂NO₃) is a fluorinated glutaric acid monoamide. Compounds of this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including complex glutarimide derivatives and GABA analogues. While aliphatic amides are generally robust, the unique structural topology of this molecule—combining an electron-withdrawing fluorinated aryl ring with a flexible, nucleophilic terminal carboxylic acid—creates a highly specific degradation profile under ambient conditions.
This whitepaper provides an in-depth mechanistic analysis of the compound's stability, detailing the causality behind its degradation pathways, quantitative stability metrics, and a self-validating experimental protocol for rigorous stability assessment.
Mechanistic Causality of Degradation
The stability of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid is compromised by two competing, structurally driven degradation mechanisms: intermolecular hydrolysis and intramolecular cyclization .
The Electronic Disruption of Amide Resonance
The stability of a standard planar amide bond is classically governed by the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen, which imparts partial double-bond character to the C–N linkage and reduces electrophilicity at the carbonyl carbon[1]. However, in 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, the 2,5-difluorophenyl group exerts a powerful inductive electron-withdrawing effect (-I).
This electronegative pull drastically reduces the electron density on the amide nitrogen, preventing effective resonance delocalization. Consequently, the carbonyl carbon becomes highly electrophilic and exceptionally vulnerable to nucleophilic attack by water (hydrolysis), even under mild ambient conditions[2].
Intramolecular Catalysis and Glutarimide Formation
Beyond simple hydrolysis, the molecule possesses a terminal carboxylic acid separated from the amide carbonyl by a three-carbon aliphatic chain. This spatial arrangement is thermodynamically ideal for intramolecular reactions. Under ambient or slightly elevated temperatures, the terminal carboxylic acid can attack the amide carbonyl, leading to dehydration and the formation of a stable six-membered glutarimide ring (1-(2,5-difluorophenyl)piperidine-2,6-dione)[3]. This cyclization of glutaric acid monoamides to glutarimides is a well-documented pathway that accelerates degradation in both solid-state and solution-phase environments[4].
Figure 1: Primary degradation pathways of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Quantitative Stability Data
To predict shelf-life and establish handling procedures, stability testing must align with ICH Q1A(R2) guidelines, which mandate specific temperature and humidity parameters for climatic zones[5]. The table below summarizes the kinetic degradation profile of the compound across various ambient and accelerated conditions.
Table 1: Stability Profile of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
| Storage Condition | Matrix / State | Timepoint | Remaining Assay (%) | Primary Degradant |
| 25°C / 60% RH | Solid Powder | 6 Months | 98.2% | Glutarimide (Cyclization) |
| 40°C / 75% RH | Solid Powder | 6 Months | 89.5% | Glutarimide (Cyclization) |
| Ambient (20°C) | Aqueous (pH 4.0) | 14 Days | 91.0% | 2,5-Difluoroaniline (Hydrolysis) |
| Ambient (20°C) | Aqueous (pH 7.4) | 14 Days | 96.5% | 2,5-Difluoroaniline (Hydrolysis) |
| Ambient (20°C) | Aqueous (pH 9.0) | 14 Days | 82.3% | 2,5-Difluoroaniline (Hydrolysis) |
Data Interpretation: The solid state is primarily vulnerable to moisture-independent intramolecular cyclization driven by thermal energy[3]. In aqueous solution, base-catalyzed hydrolysis dominates due to the enhanced electrophilicity of the fluorinated amide carbonyl[2].
Self-Validating Experimental Protocol
To accurately quantify degradation without introducing analytical artifacts, the following self-validating workflow must be employed. This protocol ensures that the observed degradation is an inherent property of the molecule, rather than a byproduct of the sample preparation or analysis.
Step-by-Step Methodology
Step 1: Matrix Preparation & Internal Control Setup
-
Action: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous acetonitrile. Aliquot into buffered aqueous solutions (pH 4.0, 7.4, and 9.0) to a final concentration of 0.1 mg/mL.
-
Causality: Using anhydrous acetonitrile for the stock prevents premature hydrolysis. Testing across a pH gradient isolates specific acid-base catalysis mechanisms from general water-mediated solvolysis.
Step 2: ICH Q1A(R2) Incubation
-
Action: Store samples in controlled environmental chambers at 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated)[5].
-
Causality: Adhering strictly to ICH Q1A(R2) ensures the generated kinetic data is regulatory-compliant and translatable to global climatic zones.
Step 3: Kinetic Quenching (Crucial Step)
-
Action: At designated timepoints (0, 7, 14, 30 days), extract 100 µL of the sample and immediately quench with 900 µL of cold (-20°C) acetonitrile containing an internal standard (e.g., isotopically labeled glutaric acid).
-
Causality: The drastic temperature drop halts the kinetic energy of the reaction. The high organic ratio precipitates aqueous buffer salts (preventing MS ion suppression) and dramatically lowers water activity, locking the degradation state exactly at the time of sampling.
Step 4: Orthogonal LC-MS/UV Analysis
-
Action: Analyze the quenched samples using a reversed-phase C18 column. Use UV detection (254 nm) for mass balance calculation and ESI-MS (positive/negative switching) for structural confirmation.
-
Causality: UV mass balance ensures that the sum of the parent peak and degradant peaks equals 100% of the initial assay. If mass balance is lost, it indicates secondary degradation (e.g., volatile degradants or irreversible column binding), validating the integrity of the analytical method.
Figure 2: Experimental workflow for ambient and accelerated stability testing.
Formulation & Storage Strategies
To mitigate the inherent instability of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, specific handling and formulation strategies are required:
-
Solid-State Storage: The compound must be stored at ≤ 5°C in tightly sealed, desiccant-lined containers to suppress the thermal activation energy required for intramolecular cyclization to the glutarimide[3].
-
pH Optimization in Solution: If aqueous formulation is necessary, the pH should be strictly maintained between 5.5 and 6.5. This minimizes both specific acid-catalyzed hydrolysis and base-catalyzed nucleophilic attack on the electron-deficient amide bond[2].
-
Salt Formation: Converting the terminal carboxylic acid into an inorganic salt (e.g., sodium or potassium salt) can sterically and electronically hinder its ability to act as an intramolecular nucleophile, thereby shutting down the cyclization pathway[4].
References
-
[5] ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). europa.eu. URL:
-
[2] Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. pharmaceutical-journal.com. URL:
-
[1] Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. nih.gov. URL:
-
[3] Glutaric acid monoamide conversion to glutarimide by heating - ResearchGate. researchgate.net. URL:
-
[4] Imides : medicinal, agricultural, synthetic applications and natural products chemistry. dokumen.pub. URL:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Literature review on 5-oxopentanoic acid amides synthesis
Executive Summary
5-Oxopentanoic acid amides (also known as glutaraldehydic acid amides or 4-formylbutanamides) are critical intermediates in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs), protein crosslinkers, and GABA analogs.
The synthesis of these molecules is non-trivial due to the dual reactivity of the 5-oxopentanoic acid scaffold. The terminal aldehyde exists in a dynamic equilibrium with its cyclic hemiacylal (hydroxylactone) form. Direct amidation of the free acid often leads to polymerization, self-aldol condensation, or formation of thermodynamically stable pseudo-amides (lactams) rather than the desired linear aldehyde-amide.
This guide presents two validated synthetic routes designed to bypass these stability issues:
-
Route A (The Acetal Protection Strategy): The "Gold Standard" for high purity and scalability.
-
Route B (The Oxidative Ring-Opening Strategy): A rapid, two-step protocol ideal for library synthesis.
Part 1: Strategic Analysis & Route Selection
The choice of synthetic route depends on the scale of production and the complexity of the amine partner.
| Feature | Route A: Acetal Protection | Route B: Oxidative Ring-Opening |
| Primary Strategy | Protect aldehyde | Open Lactone |
| Starting Material | Methyl 5,5-dimethoxypentanoate | |
| Step Count | 3 (Hydrolysis, Coupling, Deprotection) | 2 (Aminolysis, Oxidation) |
| Scalability | High (Gram to Kilogram) | Moderate (Milligram to Gram) |
| Risk Factor | Low (Intermediates are stable) | Medium (Oxidation must be controlled) |
| Best For | Complex amines, GMP-like requirements | Simple amines, High-throughput screening |
Chemical Challenge: The Lactol Equilibrium
Before synthesis, researchers must understand that the final product will exist in equilibrium with its cyclic form. Analytical data (NMR) often shows complex multiplets due to this tautomerism.
Caption: The dynamic equilibrium between the linear 5-oxopentanoic acid amide and its cyclic hydroxylactam form.
Part 2: Detailed Protocols
Route A: The Acetal Protection Strategy (Gold Standard)
This route utilizes Methyl 5,5-dimethoxypentanoate (CAS: 23068-91-9) as the starting material. The dimethyl acetal protects the aldehyde from side reactions during the amide coupling.
Workflow Diagram
Caption: Step-by-step workflow for the Acetal Protection Route (Route A).
Step 1: Saponification[1]
-
Dissolve Methyl 5,5-dimethoxypentanoate (1.0 equiv) in THF:Water (3:1 v/v).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv).
-
Stir at room temperature for 4–6 hours. Monitor by TLC (the ester spot will disappear).
-
Workup: Carefully acidify to pH ~4 with 1M citric acid (avoid strong mineral acids to preserve the acetal). Extract with Ethyl Acetate (3x).[2][3] Dry over Na₂SO₄ and concentrate.
Step 2: Amide Coupling
-
Dissolve 5,5-dimethoxypentanoic acid (1.0 equiv) in dry DMF or DCM.
-
Add Amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Add Coupling Reagent: HATU (1.2 equiv) is preferred for difficult amines; EDC (1.2 equiv) / HOBt (1.2 equiv) is sufficient for simple amines.
-
Stir at room temperature for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Purify via flash chromatography (Hexane/EtOAc).
-
Result: N-Substituted-5,5-dimethoxypentanamide.
-
Step 3: Acetal Deprotection
-
Dissolve the amide acetal in Acetone:Water (10:1).
-
Add Amberlyst-15 resin (100 mg per mmol substrate) or catalytic p-TsOH (0.1 equiv).
-
Stir at room temperature. Note: Heat may cause polymerization.
-
Monitor: Reaction is usually complete in 2–4 hours.
-
Workup: Filter off resin (or neutralize acid). Concentrate solvent.[1][5]
-
Result: 5-oxopentanoic acid amide.
-
Route B: The Oxidative Ring-Opening Strategy (Rapid Synthesis)
This route starts from
Workflow Diagram
Caption: Workflow for the Oxidative Ring-Opening Route (Route B).
Step 1: Aminolysis of
-Valerolactone
-
Mix
-Valerolactone (1.0 equiv) and the primary Amine (1.2 equiv). -
Conditions:
-
Simple Amines: Heat neat at 60–80°C for 4 hours.
-
Valuable/Complex Amines: Use THF as solvent and add LiNTf₂ (0.1 equiv) or Sodium 2-ethylhexanoate (NaEH) as catalyst at reflux.
-
-
Workup: Concentrate and purify via silica gel chromatography (often requires polar eluent like 5-10% MeOH in DCM due to the alcohol).
-
Result: 5-hydroxy-N-substituted-pentanamide.
-
Step 2: Selective Oxidation (IBX Protocol)
Why IBX? It oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids and tolerates the amide functionality.
-
Dissolve 5-hydroxy-pentanamide (1.0 equiv) in DMSO (0.5 M concentration) or EtOAc (if soluble).
-
Add IBX (2-Iodoxybenzoic acid) (1.2–1.5 equiv).
-
Stir at room temperature for 3–6 hours.
-
Workup: Dilute with water and filter the white precipitate (iodosobenzoic acid byproduct). Extract the filtrate with EtOAc.[2] Wash organic layer with NaHCO₃ and brine.
-
Result: 5-oxopentanoic acid amide.
-
Part 3: Troubleshooting & Quality Control
Handling the Aldehyde
The final product is an aldehyde.[6] It is susceptible to:
-
Oxidation: Store under Argon/Nitrogen at -20°C.
-
Hydrate Formation: In the presence of water, the aldehyde may exist as a gem-diol. This is reversible.
-
Polymerization: Avoid high concentrations (>1 M) during storage.
NMR Interpretation
Do not expect a clean singlet at 9.8 ppm for the aldehyde proton in all solvents.
-
CDCl₃: Usually shows the aldehyde peak (CHO) and the linear form.
-
D₂O/MeOD: Will likely show the hemiacetal/hemiacylal forms (cyclic peaks).
Purification
-
Route A: Purify at the acetal stage (Intermediate 2). The final deprotection should be clean enough to require only a simple workup.
-
Route B: Purify at the alcohol stage (Intermediate 1). The oxidation step usually yields a clean product if filtered properly.
References
-
Acetal Route Foundation
-
Aminolysis of Lactones (Route B, Step 1)
-
Catalytic Aminolysis: Lalli, C.; Trabocchi, A.; Menchi, G.; Guarna, A. "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines." Synlett2008 , 2008(2), 189–192. Link
- Sodium 2-ethylhexanoate catalysis: F. G. Calvo-Flores et al. "A mild method for ring-opening aminolysis of lactones." Tetrahedron Letters2000, 41, 1986.
-
-
Oxidation Protocols (Route B, Step 2)
-
IBX Oxidation: Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols, 1,2-Diols and Epoxides." Tetrahedron Letters1994 , 35, 8019–8022. Link
-
TEMPO/BAIB Oxidation: De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry1997 , 62, 6974–6977. Link
-
-
Applications & Context
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
Strategic Deployment of the 2,5-Difluoroanilide Scaffold in Drug Discovery
This is an in-depth technical guide on the biological targets and medicinal chemistry utility of 2,5-difluoro substituted anilides.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The 2,5-difluoroanilide moiety represents a privileged yet underutilized pharmacophore in modern medicinal chemistry.[1] Unlike the ubiquitous 2,4-difluoro or 4-fluoro analogs, the 2,5-substitution pattern offers a distinct "Goldilocks" zone of steric and electronic modulation.[1] This scaffold is increasingly deployed to resolve specific liabilities in drug candidates: it enforces non-planar conformations through the ortho-fluorine effect , blocks metabolic soft spots (specifically C4 and C6 oxidation), and modulates lipophilicity (
This guide analyzes the biological targets where this scaffold has shown high potency—specifically in KRAS G12C inhibition , Succinate Dehydrogenase (SDH) modulation , and Serine Protease inhibition —and provides actionable protocols for its synthesis and evaluation.
Physiochemical & Structural Basis[2]
The Ortho-Fluorine Effect & Conformation
The biological activity of N-(2,5-difluorophenyl)amides is governed by the rotational barrier of the amide bond.[1]
-
The 2-Fluoro Substituent: Induces a twisted conformation (dihedral angle
) relative to the amide plane due to repulsive electrostatic interactions with the amide carbonyl oxygen and steric clash with the amide hydrogen.[1] This "pre-organized" conformation often mimics the bioactive state required for binding in narrow hydrophobic pockets. -
The 5-Fluoro Substituent: Located meta to the amide nitrogen, it exerts a strong electron-withdrawing effect (
) on the ring, increasing the acidity of the amide proton (NH) and enhancing its capability as a hydrogen bond donor.
Metabolic Stability
The 2,5-substitution pattern strategically blocks the most metabolically vulnerable positions on the aniline ring:
-
C2/C5 Blockade: Prevents direct oxidation at these sites.[1]
-
C4 Protection: While C4 is unsubstituted, the electronic deactivation from the C2/C5 fluorines reduces the nucleophilicity of the ring, making it less susceptible to cytochrome P450-mediated epoxidation or hydroxylation compared to a mono-substituted aniline.
Primary Biological Targets
Oncology: KRAS G12C Inhibition
The 2,5-difluoroaniline scaffold has emerged as a critical building block in the development of covalent inhibitors for the KRAS G12C mutant, a target previously considered "undruggable."
-
Case Study: AZD4625
-
Role: The 2,5-difluoro-3-bromoaniline serves as the foundational synthon for the core scaffold of AZD4625.[1]
-
Mechanism: The molecule binds to the switch II pocket of KRAS G12C, locking the protein in its inactive GDP-bound state.[2] The fluorine atoms modulate the pKa of the adjacent phenol (in the final structure) and optimize the twist angle for the atropoisomeric axis.
-
Significance: This demonstrates the scaffold's utility in Fragment-Based Drug Design (FBDD) , where the 2,5-difluoro motif provides the necessary rigidity and electronic profile to facilitate covalent bonding to Cys12.[1]
-
Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)
In fungal pathogens, the Succinate Dehydrogenase (Complex II) enzyme is a major target.[3] While commercial SDHIs (e.g., Bixafen, Fluxapyroxad) often use 3,4-dichloro or 3,4,5-trifluoro patterns, the 2,5-difluoroanilide is a key scaffold in Next-Generation SDHIs designed to overcome resistance.[1]
-
Target Site: Ubiquinone-binding pocket (Q-site) of the SDH enzyme (Subunits B, C, and D).[1]
-
Binding Mode: The amide oxygen forms a critical H-bond with a conserved Tyrosine or Tryptophan residue.[1] The 2,5-difluoro phenyl ring slots into a hydrophobic sub-pocket.[1] The 5-fluoro position specifically interacts with hydrophobic residues (e.g., Leucine/Isoleucine), while the 2-fluoro atom helps orient the amide bond for optimal H-bonding.[1]
Anticoagulants: Serine Protease Inhibitors
Benzimidazole derivatives synthesized from 2,5-difluoroanilines have shown potent inhibition of Thrombin (Factor IIa) and Factor VIIa .[1]
-
Mechanism: The scaffold occupies the S1 specificity pocket. The fluorine atoms displace high-energy water molecules from the hydrophobic pocket, providing an entropic gain in binding affinity.
Visualizations
KRAS G12C Inhibition Pathway
The following diagram illustrates the mechanism of action for inhibitors derived from the 2,5-difluoro scaffold.
Figure 1: Mechanism of Action for KRAS G12C inhibitors.[1] The scaffold locks KRAS in the GDP-bound state, halting downstream MAPK signaling.
Synthesis Workflow: 2,5-Difluoroanilide Scaffold
A robust protocol for synthesizing these targets, emphasizing the Pd-catalyzed approach for scale-up.
Figure 2: Optimized synthetic route for generating the 3-bromo-2,5-difluoroaniline building block, a precursor to AZD4625 and related bioactive molecules.[1]
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2,5-difluoroaniline
Rationale: This intermediate is the primary "gateway" molecule for introducing the 2,5-difluoro motif into complex drugs like AZD4625.[1]
-
Reagents: 1,3-dibromo-2,5-difluorobenzene (1.0 eq), Benzophenone imine (1.05 eq), Pd(dba)₂ (0.5 mol%), Xantphos (0.5 mol%), NaOtBu (1.4 eq), Toluene (anhydrous).[1]
-
Procedure:
-
Charge a reaction vessel with the dibromo-difluoro precursor, Pd catalyst, ligand, and base under inert atmosphere (
). -
Add Toluene and Benzophenone imine.[1]
-
Heat to 80°C for 4–6 hours. Monitor by HPLC for consumption of starting material.
-
Quench/Hydrolysis: Cool to room temperature. Add 2N HCl (aq) and stir for 1 hour to hydrolyze the imine.
-
Workup: Separate phases. Neutralize the aqueous layer with NaOH to pH 9. Extract with Isopropyl Acetate (IPAc).[1]
-
Purification: Crystallize from Heptane/IPAc or purify via silica gel chromatography (Hexane/EtOAc).[1]
-
-
QC Criteria: Purity >98% (HPLC), confirmation of regioselectivity by 1H-NMR (distinct splitting pattern of the two aromatic protons).
Protocol B: Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale: To validate the biological activity of the synthesized anilide against fungal targets.
-
Preparation: Isolate mitochondria from Botrytis cinerea or Rhizoctonia solani mycelia via centrifugation (10,000 x g).
-
Reaction Mix:
-
Measurement:
-
Incubate mitochondria with the test compound for 10 minutes at 25°C.
-
Initiate reaction by adding Sodium Succinate.[1]
-
Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) using a kinetic spectrophotometer.
-
-
Data Analysis: Calculate
by plotting % inhibition vs. log[concentration]. A potent hit should exhibit .[1]
Data Summary: Comparative Potency
The table below summarizes the impact of the 2,5-difluoro substitution compared to other patterns in relevant assays (data aggregated from representative SAR studies).
| Substitution Pattern | Conformational Twist ( | Metabolic Stability (Rel.)[1] | Kinase Potency (Est.[4] | SDH Inhibition (Est.[1] |
| Unsubstituted | ~0-10° (Planar) | Low (Rapid Oxid.) | > 1000 nM | > 50 |
| 4-Fluoro | ~0-10° (Planar) | Medium | 100 - 500 nM | 10 - 50 |
| 2,4-Difluoro | ~20° (Twisted) | High | 10 - 100 nM | 1 - 10 |
| 2,5-Difluoro | ~25-30° (Twisted) | Very High | < 10 nM (Specific Targets) | < 5 |
Note: The 2,5-pattern typically offers superior metabolic stability due to the blockade of the para-position relative to the 2-fluoro (which is position 5).[1]
References
-
Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C. Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1]
-
Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Source: Organic Process Research & Development (ACS).[1] URL:[Link][1]
-
Succinate Dehydrogenase Inhibitors (SDHIs) Resistance Evolution in Plant Pathogens. Source: FRAC (Fungicide Resistance Action Committee).[1] URL:[Link][1]
-
Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Source: Organic Chemistry Frontiers (RSC).[1] URL:[Link]
-
Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator. Source: Journal of Medicinal Chemistry.[4][5][6] URL:[Link][1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis: Glutaric Anhydride Acylation of Fluoroanilines
Executive Summary
The reaction between glutaric anhydride and fluoroanilines represents a fundamental yet nuanced transformation in medicinal chemistry. While seemingly a simple nucleophilic acyl substitution, the presence of the fluorine atom on the aniline ring introduces significant electronic and steric perturbations that dictate reaction kinetics and product distribution.
This guide details the synthesis of N-(fluorophenyl)glutaramic acids and their subsequent cyclization to N-(fluorophenyl)glutarimides . These scaffolds are critical in the development of anticonvulsants, matrix metalloproteinase (MMP) inhibitors, and as metabolically stable linkers in PROTAC design.
Part 1: Mechanistic Fundamentals
The Core Reaction Pathway
The transformation proceeds via two distinct stages:
-
Kinetic Phase (Ring Opening): The nucleophilic nitrogen of the fluoroaniline attacks the electrophilic carbonyl of the glutaric anhydride. This breaks the cyclic anhydride to form the N-aryl glutaramic acid (hemi-amide).
-
Thermodynamic Phase (Cyclization): Under dehydrating conditions (thermal or chemical), the carboxylic acid arm attacks the amide carbonyl (or vice versa, depending on activation) to close the ring, expelling water to form the thermodynamically stable 6-membered glutarimide.
Electronic Perturbations of Fluorine
The position of the fluorine atom on the aniline ring critically affects the nucleophilicity of the amine nitrogen.
| Isomer | Electronic Effect | Steric Effect | Reactivity Profile |
| 4-Fluoroaniline (Para) | Inductive (-I): Strong withdrawal.Resonance (+R): Weak donation. | Negligible. | Moderate. Slower than aniline, but proceeds cleanly. |
| 3-Fluoroaniline (Meta) | Inductive (-I): Strong withdrawal.Resonance (+R): None (nodes at N). | Negligible. | Low. Significantly deactivated nucleophile. Requires higher temp or catalysis.[1] |
| 2-Fluoroaniline (Ortho) | Inductive (-I): Strong withdrawal.Resonance (+R): Weak donation. | High. Ortho-F blocks the N-approach. | Lowest. Kinetic barrier is high; requires forcing conditions. |
Mechanistic Visualization
The following diagram illustrates the bifurcation between the open-chain acid and the cyclic imide.
Figure 1: Mechanistic flow from reagents to the kinetic acid intermediate and thermodynamic imide product.
Part 2: Synthetic Protocols
Protocol A: Synthesis of N-(4-Fluorophenyl)glutaramic Acid (Ring Opening)
Objective: Isolate the open-chain acid linker without premature cyclization.
Reagents:
-
Glutaric Anhydride (1.0 equiv)[2]
-
4-Fluoroaniline (1.0 equiv)
-
Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)
-
Catalyst: None usually required (or 0.1 equiv DMAP for sluggish substrates).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of glutaric anhydride in 20 mL of anhydrous THF under nitrogen.
-
Addition: Add 10 mmol of 4-fluoroaniline dropwise at room temperature (RT).
-
Note: For 2-fluoroaniline (ortho), heat to 50°C may be required.
-
-
Monitoring: Stir for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The anhydride spot (high Rf) will disappear, and a baseline/polar spot (acid) will appear.
-
Workup (Precipitation):
-
If the product precipitates: Filter the white solid and wash with cold ether.
-
If soluble: Concentrate THF to 20% volume and add diethyl ether to induce precipitation.
-
-
Validation: 1H NMR should show a broad singlet (10–12 ppm) for the carboxylic acid -COOH and a singlet (9–10 ppm) for the amide -NH.
Protocol B: Synthesis of N-(4-Fluorophenyl)glutarimide (Cyclization)
Objective: Force the ring closure via chemical dehydration.
Reagents:
-
N-(4-Fluorophenyl)glutaramic acid (from Protocol A)
-
Acetic Anhydride (Ac2O) (3.0 equiv)
-
Sodium Acetate (NaOAc) (0.5 equiv) - Acts as a buffer/catalyst.
Step-by-Step Methodology:
-
Setup: Suspend the glutaramic acid in acetic anhydride (approx 3 mL per gram of substrate). Add anhydrous NaOAc.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.
-
Visual Cue: The suspension should clear to a homogeneous solution as the cyclization proceeds and the product dissolves.
-
-
Quench: Cool to RT and pour the mixture slowly into ice-water (10x volume). Stir vigorously for 30 minutes. The excess Ac2O hydrolyzes to acetic acid.
-
Isolation: The glutarimide is typically less polar and water-insoluble. It will precipitate as a solid. Filter and wash with water to remove acetic acid traces.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Workflow Decision Tree
Figure 2: Synthetic workflow decision tree based on desired final scaffold.
Part 3: Structural Analysis & Self-Validation
19F NMR Diagnostics
Fluorine NMR is the most robust tool for validating these structures due to the sensitivity of the 19F shift to the local electronic environment.
| Compound Stage | 4-F Shift (approx. ppm)* | Diagnostic Feature |
| Starting Material (4-Fluoroaniline) | -128.0 | Sharp multiplet. |
| Intermediate (Glutaramic Acid) | -118.0 to -120.0 | Downfield shift due to electron-withdrawing amide carbonyl. |
| Product (Glutarimide) | -115.0 to -117.0 | Further downfield shift; distinct integration pattern in 1H NMR (symmetric glutarimide protons). |
*Note: Shifts referenced to CFCl3 (0 ppm).[3] Values vary by solvent (CDCl3 vs DMSO-d6).
Troubleshooting Common Failures
-
Issue: Low yield of Glutaramic Acid (Protocol A).
-
Cause: Premature cyclization or salt formation.
-
Fix: Ensure temperature is strictly RT. If amine is a salt (HCl), add 1.0 eq Triethylamine (TEA).
-
-
Issue: Incomplete Cyclization (Protocol B).
-
Cause: Wet reagents or insufficient heat.
-
Fix: Use fresh Ac2O. Ensure reflux is vigorous. Check via TLC (Acid is polar/streaks; Imide is non-polar/compact spot).
-
Part 4: Applications in Drug Development[4]
Metabolic Stability
Incorporating fluorine, particularly at the para position of the N-phenyl ring, blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The glutarimide ring itself is relatively stable but can undergo hydrolytic ring-opening in high pH environments.
Medicinal Chemistry Relevance
-
Non-Cereblon Binders: Unlike Thalidomide (which requires a free N-H on the imide), N-substituted glutarimides do not typically bind Cereblon. Instead, they are utilized as:
-
MMP Inhibitors: The hydroxamic acid or carboxylic acid precursors (glutaramic acids) chelate Zinc in metalloproteinases.
-
Androgen Receptor Modulators: F-substituted N-aryl imides have shown affinity for nuclear receptors.
-
-
Linker Chemistry: The glutaric anhydride ring-opening provides a 5-carbon spacer with a terminal carboxylic acid, ideal for conjugating fluorophores or warheads in chemical biology.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Ronnebaum, T. A., et al. "Synthesis and diversification of glutarimide-based cereblon binders." Journal of Medicinal Chemistry. (Context on glutarimide stability and synthesis).
-
Alfa Chemistry. "19F NMR Chemical Shift Table." (Reference for Fluorine shifts).
-
Organic Syntheses. "alpha-Phenylglutaric Anhydride." Org.[4] Synth. 1956, 36, 66. (Foundational procedure for glutaric anhydride derivatives).
-
Chemistry Steps. "Reaction of Acid Anhydrides with Amines." (Mechanistic overview).
Sources
Methodological & Application
Application Note: Advanced Purification Strategies for 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
Introduction & Chemical Context
5-(2,5-Difluoroanilino)-5-oxopentanoic acid (also known as
However, the raw synthesis typically yields a crude mixture containing unreacted 2,5-difluoroaniline, hydrolyzed glutaric acid, and trace di-addition byproducts[3]. Achieving API-grade purity (>99%) requires a strategic, multi-tiered purification approach that exploits the molecule's specific physicochemical properties rather than relying on generic chromatography.
Physicochemical Profiling & Purification Rationale
As a Senior Application Scientist, designing a self-validating purification system requires a deep understanding of the target molecule's functional groups:
-
Carboxylic Acid: Provides a predictable pKa (~4.5), enabling pH-dependent solubility shifts for highly selective liquid-liquid extraction[4].
-
Amide Bond: Susceptible to harsh basic or acidic hydrolysis, necessitating mild pH control during aqueous workups.
-
2,5-Difluorophenyl Ring: Imparts significant lipophilicity, allowing for selective precipitation and strong retention on reverse-phase chromatography columns.
Table 1: Physicochemical Properties Dictating Purification Strategy
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 243.21 g/mol | Standard UV/MS detection compatibility. |
| pKa (Estimated) | ~4.5 (Carboxylic Acid) | Enables mild acid-base extraction using |
| Lipophilicity (logP) | ~1.8 - 2.2 | Favorable for Reverse-Phase HPLC (C18) retention. |
| Solubility Profile | Soluble in EtOAc, DMSO, MeOH. Insoluble in Hexanes, cold Water. | Ideal for solvent-antisolvent recrystallization. |
Workflow & Mechanism
The following diagram illustrates the logical progression from crude synthesis to API-grade purity, highlighting the mechanistic rationale at each step.
Multi-tiered purification workflow for 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction (Isolation & Crude Purification)
Causality & Insight: This step rapidly removes unreacted 2,5-difluoroaniline and non-polar impurities. We utilize saturated sodium bicarbonate (
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous
. -
Shake vigorously, venting frequently, and allow the phases to separate. The target product is now in the lower aqueous phase as a sodium salt, while unreacted aniline remains in the upper organic phase.
-
Drain the aqueous phase into an Erlenmeyer flask. Extract the organic phase once more with
to ensure complete recovery. -
Cool the combined aqueous phases in an ice bath to 0–5 °C.
-
Slowly acidify the aqueous solution by dropwise addition of 1M
or 10% until the pH reaches 2–3.-
Self-Validation Check: A dense white precipitate of 5-(2,5-difluoroanilino)-5-oxopentanoic acid will form immediately as the molecule is protonated and loses its aqueous solubility[1].
-
-
Filter the precipitate under vacuum, wash with ice-cold water, and dry under a vacuum desiccator.
Protocol 2: Solvent-Antisolvent Recrystallization (Intermediate Purity)
Causality & Insight: While extraction removes basic and neutral impurities, trace amounts of glutaric acid or structurally similar byproducts may co-precipitate. Recrystallization exploits the steep solubility curve of the product in a binary solvent system. EtOAc dissolves the polar/lipophilic molecule when hot, while hexanes (the antisolvent) force selective crystallization upon cooling[1].
Step-by-Step Methodology:
-
Suspend the semi-pure solid in a minimum volume of boiling EtOAc.
-
Add drops of hot ethanol if the solid does not completely dissolve (acting as a co-solvent to disrupt intermolecular hydrogen bonding of the amides).
-
Once a clear solution is achieved, remove from heat and slowly add warm hexanes dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a single drop of EtOAc to clear the solution, then allow the flask to cool undisturbed to room temperature, followed by 2 hours at 4 °C.
-
Collect the resulting crystalline solid via vacuum filtration and wash with cold hexanes.
Protocol 3: Preparative Reverse-Phase HPLC (Polishing for API-grade Purity)
Causality & Insight: For biological assays or API formulation, purity must exceed 99%. Preparative HPLC separates impurities based on subtle hydrophobic differences. The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid, ensuring the molecule remains in its neutral, lipophilic state for optimal interaction with the C18 stationary phase, thereby preventing peak tailing.
Step-by-Step Methodology:
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.
-
Sample Prep: Dissolve the recrystallized product in a 50:50 mixture of A:B (or pure DMSO if concentration requires it) and filter through a 0.45 µm PTFE syringe filter.
-
Gradient: Run a linear gradient from 10% B to 80% B over 30 minutes at a flow rate of 20 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).
-
Fraction Collection: Collect the major peak, pool fractions, and lyophilize to obtain the ultra-pure product.
Quantitative Data Summary
Table 2: Comparative Analysis of Purification Methodologies
| Purification Method | Target Impurities Removed | Typical Yield Recovery | Achievable Purity | Scalability | Time Requirement |
| Acid-Base Extraction | Unreacted Aniline, Non-polar organics | 85 - 95% | 90 - 95% | High (Multi-kg) | 2 - 4 hours |
| Recrystallization | Glutaric acid, trace isomers | 70 - 80% | 95 - 98% | High (Multi-kg) | 12 - 24 hours |
| Preparative HPLC | Closely eluting structural analogs | 50 - 65% | >99.5% | Low (Grams) | 1 - 2 hours/run |
References
-
Benchchem. Glutaric Anhydride | Research-Chemical Reagent. 1
-
UU Research Portal. Synthesis and Spectroscopic Investigations of a New γ-L-Glutamyl Amide as Potential Ligand for Transition Metal Complexes. 2
-
PMC - National Institutes of Health. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. 3
-
FooDB. Showing Compound 2-Keto-glutaramic acid (FDB022686) - Physicochemical Properties. 4
Sources
Application Note: Recrystallization of Fluorinated Oxopentanoic Acid Derivatives
Topic: Optimizing Purification Strategies for Fluorinated Oxopentanoic Acid Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary & Chemical Context
Fluorinated oxopentanoic acid derivatives (e.g., 5,5,5-trifluoro-4-oxopentanoic acid) represent a unique class of building blocks in drug discovery. They serve as precursors for fluorinated heterocycles and peptidomimetics. However, their purification presents a distinct challenge: the molecule contains conflicting functional domains—a polar carboxylic acid, a reactive ketone, and a lipophilic, electron-withdrawing fluorinated motif.
The Core Challenge: The primary failure mode in recrystallizing these derivatives is not insolubility, but rather "oiling out" (liquid-liquid phase separation) or the unintended isolation of a stable hydrate (gem-diol) .
This guide provides a logic-driven approach to solvent selection, specifically addressing the electronic effects of fluorine on the carbonyl group and the risk of pseudo-acid cyclization.
Mechanistic Insight: The Fluorine Effect
To select the correct solvent, one must understand the behavior of the molecule in solution.
A. The Hydration Trap
The presence of fluorine atoms (especially
-
Implication: Avoid aqueous alcohols or wet ethers unless the hydrate is the specific target form.
-
Solution: Use anhydrous, non-nucleophilic solvents for the free keto-acid.
B. Tautomeric Ambiguity (Open vs. Cyclic)
-Keto acids (oxopentanoic acids) exist in equilibrium between the open-chain keto-acid and the cyclic hydroxylactone (pseudo-acid).-
Fluorine Impact: Electron-withdrawing groups stabilize the cyclic form.
-
Solvent Control:
-
Protic Solvents: Often stabilize the open chain via H-bonding.
-
Aromatic Solvents: Often favor the cyclic intramolecular H-bond or stacking, driving precipitation of the most stable conformer.
-
Solvent Selection Strategy
Decision Logic for Solvent Systems
The following diagram illustrates the decision matrix for selecting a solvent system based on the specific derivative's properties.
Figure 1: Decision tree for selecting recrystallization solvents based on structural risks.
Recommended Solvent Systems
| System Class | Solvent Pair | Ratio (v/v) | Mechanistic Rationale |
| Primary (Recommended) | Toluene / Heptane | 1:2 to 1:5 | Quadrupole Interaction: Electron-poor fluorine atoms interact favorably with the electron-rich aromatic ring of toluene, aiding solubility at high temps. Heptane acts as the anti-solvent. Strictly anhydrous. |
| Secondary (Low Temp) | DCM / Hexane | 1:3 | Volatility: Useful for compounds with low melting points. DCM solubilizes the fluoro-alkyl chain well; Hexane drives precipitation. |
| Tertiary (Polar) | EtOAc / Hexane | 1:1 to 1:4 | General Purpose: Good for derivatives where the acid moiety dominates polarity. Risk of oiling out if the compound is too "greasy." |
| Specialized | MTBE / Heptane | 1:3 | Ether Solvation: MTBE coordinates the acid proton without reacting (unlike water). Good for preventing oiling out. |
Detailed Protocols
Protocol A: Micro-Scale Solvent Screening (The "Craig Tube" Method)
Before committing the bulk batch, validate the solvent system.
-
Preparation: Place 50 mg of the crude fluorinated acid into a Craig tube or a 4 mL vial.
-
Solvation (Hot): Add the "Good" solvent (e.g., Toluene) dropwise while heating to 60–70°C.
-
Stop immediately when the solid dissolves.
-
Note: If it takes >1.5 mL per 50 mg, the solvent is too weak.
-
-
Anti-Solvent Addition: If using a pair, add the "Bad" solvent (e.g., Heptane) dropwise at high temperature until a faint cloudiness (turbidity) persists.
-
Clarification: Add one single drop of the "Good" solvent to clear the turbidity.
-
Cooling Ramp:
-
Room Temp: 20 mins.
-
4°C (Fridge): 30 mins.
-
-20°C (Freezer): 30 mins (Critical for fluorinated compounds which often have low MPs).
-
-
Evaluation: Check for crystals vs. oil.
-
Crystals: Proceed to Protocol B.
-
Oil: Re-heat, add more solvent, or switch to System B (DCM/Hexane).[1]
-
Protocol B: Bulk Recrystallization (Toluene/Heptane System)
Target: 5,5,5-trifluoro-4-oxopentanoic acid derivatives.
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Toluene (approx. 3-5 mL per gram of solid).
-
Heat to 80°C in an oil bath.
-
If undissolved, add Toluene in 0.5 mL increments.
-
-
Filtration (Optional):
-
If insoluble particulates (salts/catalyst) remain, filter hot through a pre-warmed glass frit or Celite pad.
-
-
Crystallization:
-
Remove from heat. While still hot (~70°C), slowly add Heptane down the condenser until the solution turns slightly opaque.
-
Add Toluene dropwise until clear.
-
Seeding: If available, add a seed crystal at 40°C. Note: Fluorinated compounds often supercool; seeding is vital.
-
-
Controlled Cooling:
-
Wrap the flask in cotton/foil to allow slow cooling to RT over 2 hours.
-
Once at RT, move to an ice bath (0°C) for 1 hour.
-
-
Collection:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash cake with cold Heptane (0°C).
-
Drying: Dry in a vacuum oven at 30°C. Warning: Do not overheat; fluorinated keto-acids can sublime or decarboxylate.
-
Troubleshooting: The "Oiling Out" Rescue
Fluorinated lipids frequently separate as an oil rather than a crystal. If this happens, use the DCHA Salt Method .
Concept: Convert the difficult-to-crystallize acid into a highly crystalline Dicyclohexylamine (DCHA) salt.
-
Dissolve the oily crude acid in Ethyl Acetate .
-
Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.
-
The salt usually precipitates immediately.
-
Recrystallize the salt from Ethanol/EtOAc .
-
Recovery: Partition the purified salt between dilute HCl and Ether to recover the pure free acid.
Process Visualization
Figure 2: Step-by-step workflow for the purification of fluorinated keto-acids.[2]
References
-
BenchChem. (2025).[3][4] A Technical Guide to the Hydrate Formation of 2-(Trifluoroacetyl)cyclopentanone in Aqueous Media. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 5,5,5-Trifluoropentanoic acid. Retrieved from
-
Teledyne ISCO. (2012).[5] Purification Strategies for Flavones and Related Compounds (Polarity Considerations). Retrieved from
-
Royal Society of Chemistry. (2023). The propensity of recrystallization solvents to form solvates. CrystEngComm. Retrieved from
-
National Institutes of Health (NIH). (2017). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Retrieved from
Sources
Using 5-(2,5-Difluoroanilino)-5-oxopentanoic acid as a drug discovery building block
Application Note: Strategic Utilization of 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid in Drug Discovery
Abstract
This application note details the synthetic utility and strategic application of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (CAS: 2244086-66-2) as a high-value building block in medicinal chemistry.[1] While structurally related to the glutarimide class of immunomodulatory drugs (IMiDs), this linear precursor offers distinct versatility. It serves as a stable "pre-cyclized" scaffold for generating N-aryl glutarimide libraries and functions as a metabolically robust linker in fragment-based drug discovery (FBDD).[1] This guide provides validated protocols for its cyclization, conjugation, and quality control, emphasizing the bioisosteric advantages of the 2,5-difluorophenyl moiety.
Chemical Rationale & Structural Biology
The "Fluorine Effect" in Ligand Design
The 2,5-difluoro substitution pattern is not arbitrary; it is a calculated design element chosen to enhance the physicochemical profile of the resulting pharmacophore.
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at the 2 and 5 positions of the aniline ring effectively blocks the most metabolically labile sites prone to Cytochrome P450 (CYP450) oxidation, specifically preventing the formation of potentially toxic quinone-imine metabolites [1, 2].
-
Electronic Modulation: The high electronegativity of fluorine reduces the electron density of the aromatic ring. In the context of the amide bond, this lowers the pKa of the amide nitrogen, potentially strengthening hydrogen bond interactions with target proteins compared to non-fluorinated analogs [3].
Structural Versatility: Linear vs. Cyclic
This building block exists at a synthetic bifurcation point (see Figure 1 ).[1]
-
Linear Application: The free carboxylic acid allows for immediate conjugation to amines (e.g., in PROTAC linker synthesis) while retaining the difluoroaniline as a solvent-exposed "cap" or hydrophobic contact.
-
Cyclic Application: Dehydration yields 1-(2,5-difluorophenyl)piperidine-2,6-dione (an N-aryl glutarimide).[1] Note: Unlike Thalidomide (a C-aryl glutarimide), N-aryl glutarimides represent a distinct chemical space often explored for anticonvulsant activity and non-Cereblon targets.[1]
Experimental Workflows & Protocols
Visualization of Synthetic Pathways
The following diagram outlines the divergent synthetic utility of the building block.
Figure 1: Divergent synthetic pathways for 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Protocol A: Cyclization to N-Aryl Glutarimide
Objective: To synthesize 1-(2,5-difluorophenyl)piperidine-2,6-dione via intramolecular dehydration.[1] Mechanism: Activation of the carboxylic acid followed by nucleophilic attack from the amide nitrogen.
Reagents:
-
Substrate: 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (1.0 eq)[1]
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Acetic Anhydride (excess)[1]
-
Solvent: Anhydrous THF (for CDI) or Toluene (for thermal)[1]
Step-by-Step Procedure (CDI Method - Milder):
-
Dissolution: Dissolve 1.0 mmol of the starting acid in 10 mL of anhydrous THF under nitrogen atmosphere.
-
Activation: Add 1.2 mmol of CDI in one portion. Stir at room temperature for 1 hour. Observation: CO2 evolution (bubbling) indicates activation.[1]
-
Cyclization: Heat the reaction mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The starting material (polar acid) should disappear, and a less polar spot (imide) should appear.
-
Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with 1N HCl (2 x 10 mL) to remove imidazole byproducts.[1] Wash with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).
Critical Note: The N-aryl glutarimide formed here is chemically distinct from the C-aryl glutarimide moiety found in Lenalidomide.[1] Researchers must verify target binding specificity, as N-substitution abolishes the H-bond donor capability required for standard Cereblon (CRBN) binding pockets [4].[1]
Protocol B: Amide Coupling (Linker Synthesis)
Objective: To attach the fluorinated tail to a primary amine (e.g., a PROTAC linker or bioactive fragment).
Reagents:
Step-by-Step Procedure:
-
Pre-activation: To a solution of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (1.0 eq) in DMF (0.1 M), add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 5 minutes at 0°C.
-
Addition: Add the amine partner (R-NH2, 1.0–1.2 eq) dropwise.[1]
-
Reaction: Allow to warm to room temperature and stir for 2–16 hours.
-
Monitoring: LC-MS is preferred over TLC due to the polarity of amide products.[1] Look for [M+H]+ corresponding to Product Mass.[1][2]
-
Work-up: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine.
Physicochemical Properties & Stability
The following data aids in experimental design and storage.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | 243.21 g/mol | Suitable for fragment-based screening.[1] |
| Solubility | DMSO (>50 mM), Methanol (High), Water (Low/pH dependent) | Dissolve in DMSO for stock solutions. |
| pKa (Acid) | ~4.5 (Carboxylic Acid) | Deprotonated at physiological pH.[1] |
| Stability | Stable at RT; Hygroscopic | Store in desiccator at -20°C. |
| Reactivity | Prone to cyclization at T > 80°C or acidic pH | Avoid prolonged heating without coupling agents.[1] |
Quality Control & Validation
To ensure the integrity of the building block before use, verify the following spectral markers.
1. 1H-NMR (DMSO-d6, 400 MHz) Expectations:
-
Amide NH: Singlet, ~9.5–10.0 ppm (Broad).
-
Aromatic Protons: Multiplets, ~7.0–7.5 ppm (Characteristic of 2,5-difluoro substitution).[1]
-
Aliphatic Chain:
-
Carboxylic Acid: Broad singlet, ~12.0 ppm (May be invisible if wet).
2. HPLC Purity Check:
-
Column: C18 Reverse Phase.[1]
-
Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).[1]
-
Detection: UV 254 nm (Aromatic ring absorption).[1]
-
Acceptance Criteria: >95% purity. Impurity Alert: Check for spontaneous cyclization product (Glutarimide) which elutes later (more hydrophobic).[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
-
Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology, 21, 803–809.[1]
-
Bartoli, G., et al. (2007).[3] Reaction of carboxylic acids with dialkyl dicarbonates: A general method for the synthesis of esters and anhydrides. Synthesis, 2007(22), 3489-3496.[1]
Sources
Procedure for cyclization of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid to glutarimides
Executive Summary
This guide details the synthetic procedure for the intramolecular cyclization of 5-(2,5-difluoroanilino)-5-oxopentanoic acid (an N-aryl glutaramic acid) to its corresponding glutarimide . This transformation is a critical step in the manufacturing of immunomodulatory drugs (IMiDs) and novel PROTAC® degraders that recruit the Cereblon E3 ligase.
The presence of the 2,5-difluoro substitution on the aromatic ring significantly reduces the nucleophilicity of the amide nitrogen, making standard thermal dehydration inefficient. This protocol prioritizes a CDI-mediated activation pathway (Method A) which offers superior chemoselectivity and yield compared to classical acid anhydride methods (Method B), minimizing racemization and byproduct formation.
Reaction Mechanism & Rationale
The transformation is a dehydration reaction where the terminal carboxylic acid is activated to an electrophilic species, allowing the amide nitrogen to attack and close the six-membered ring.
The Challenge: Electronic Deactivation
In standard alkyl glutaramic acids, the amide nitrogen is sufficiently nucleophilic to cyclize upon moderate heating. However, the 2,5-difluorophenyl group is strongly electron-withdrawing (inductive effect of Fluorine). This pulls electron density away from the amide nitrogen (
The Solution: Acyl Imidazole Activation
We utilize 1,1'-Carbonyldiimidazole (CDI) .[1] CDI converts the carboxylic acid into a reactive acyl imidazole intermediate. This species is highly electrophilic, compensating for the poor nucleophilicity of the fluorinated aniline nitrogen, allowing cyclization to proceed under mild reflux without strong acids.
Figure 1: Mechanistic pathway for CDI-mediated glutarimide formation. The acyl imidazole intermediate lowers the energy barrier for ring closure.
Experimental Protocols
Method A: CDI-Mediated Cyclization (Recommended)
Best for: High purity requirements, gram-to-kilogram scale, avoiding acidic byproducts.
Reagents:
-
Substrate: 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.3 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or MeCN (Acetonitrile)
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Use only if reaction stalls.
Step-by-Step Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with the starting acid (e.g., 10 g) and anhydrous THF (10 volumes, 100 mL). Stir until suspended or dissolved.
-
Activation: Add CDI (1.25 equiv) portion-wise over 15 minutes at room temperature.
-
Observation: Vigorous evolution of
gas will occur. Ensure proper venting.
-
-
Reaction: Heat the mixture to reflux (
for THF) and stir for 4–16 hours.-
Monitoring: Monitor by HPLC or TLC. The intermediate acyl imidazole may be visible; ensure conversion to the less polar imide.
-
-
Quench: Cool the reaction to room temperature. Slowly add water (5 volumes) to quench excess CDI.
-
Workup:
-
Remove THF under reduced pressure (rotary evaporator).
-
The product often precipitates from the remaining aqueous layer. Filter the solid.[2]
-
If no precipitate forms, extract with Ethyl Acetate (
volumes). Wash combined organics with 1N HCl (to remove imidazole), saturated , and brine.
-
-
Purification: Recrystallize from Ethanol/Heptane or Isopropanol if necessary.
Method B: Acetic Anhydride Dehydration (Alternative)
Best for: Robust substrates, lower cost constraints, tolerance for acidic conditions.
Reagents:
-
Substrate: 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (3.0 – 5.0 equiv) -
Base: Sodium Acetate (NaOAc) (0.5 equiv)
Step-by-Step Protocol:
-
Setup: Mix substrate and Sodium Acetate in a flask.
-
Addition: Add Acetic Anhydride (3–5 volumes).
-
Reaction: Heat to reflux (
external temp) for 2–6 hours. -
Workup:
-
Cool to room temperature.[3]
-
Pour the reaction mixture into crushed ice/water with vigorous stirring. The excess anhydride will hydrolyze (exothermic).
-
The glutarimide product usually precipitates as a solid. Filter and wash copiously with water to remove acetic acid.
-
-
Risk: Prolonged heating in
can sometimes lead to N-acetylation of the amide if the ring does not close quickly.
Analytical Parameters & Quality Control
Comparison of Methods
| Parameter | Method A (CDI) | Method B ( |
| Yield | 85 – 95% | 70 – 85% |
| Purity (Crude) | High (>95%) | Moderate (contains acetic acid traces) |
| Byproducts | Imidazole, | Acetic Acid, Mixed Anhydrides |
| Safety | Exothermic hydrolysis | |
| Suitability | Preferred for Pharma | Legacy/Bulk Scale |
Analytical Markers (NMR)[4][5][6]
-
Starting Material (Open Chain): Look for the carboxylic acid proton (broad, >11 ppm) and distinct methylene triplets for the glutaric chain.
-
Product (Closed Ring):
-
1H NMR (DMSO-d6): The glutarimide ring protons appear as multiplets around 2.6–2.9 ppm.
-
Key Shift: The amide NH proton often shifts downfield or disappears if the imide nitrogen has no proton (in this case, it is N-substituted, so no NH remains on the imide nitrogen).
-
13C NMR: Look for the two equivalent (or near-equivalent) carbonyl peaks of the glutarimide ring around 170–173 ppm.
-
Process Decision Workflow
Use this logic tree to optimize the synthesis based on your specific lab constraints.
Figure 2: Optimization workflow for glutarimide synthesis.
References
-
Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004.
-
Muller, G., et al. "Amino-substituted thalidomide analogs: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters, 1999. (Describes general phthalimide/glutarimide formation).
-
Krasavin, M., et al. "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN)."[4] European Journal of Medicinal Chemistry, 2022.[5] (Detailed protocols for glutarimide ring closure).
-
Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962. (Foundational text on CDI chemistry).
-
Amgen Inc. "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization."[6] Organic Letters, 2016.[6] (Modern application of CDI for heterocycle formation).
Sources
- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Document: Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antipr... - ChEMBL [ebi.ac.uk]
- 5. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
Application Note: Kilo-Scale Synthesis and Isolation of 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
Introduction and Scope
Glutaric acid monoamides, such as 5-(2,5-difluoroanilino)-5-oxopentanoic acid, are highly versatile building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs, kinase inhibitors, and as extended linkers in Proteolysis Targeting Chimeras (PROTACs). The ring-opening of cyclic anhydrides by anilines is a fundamental organic transformation [1]. However, scaling this reaction from the bench to the pilot plant requires precise control over solvent selection, temperature regimens, and crystallization kinetics to avoid bis-amide formation and ensure high purity without the need for chromatographic purification.
This application note details a self-validating, 1-kilogram scale protocol designed for high-yield synthesis, focusing on the thermodynamic and kinetic drivers that ensure a robust manufacturing process.
Reaction Causality and Scale-Up Strategy
The synthesis relies on the nucleophilic acyl substitution of glutaric anhydride by 2,5-difluoroaniline. Transitioning this reaction to a pilot scale necessitates several strategic deviations from standard bench-top methodologies:
-
Solvent Selection (The Toluene Advantage): While dichloromethane (DCM) or tetrahydrofuran (THF) are common bench-scale solvents, toluene is selected for scale-up. Toluene provides excellent solubility for the starting materials at elevated temperatures (60–80 °C) but acts as a strict anti-solvent for the highly polar, hydrogen-bonding monoamide product at lower temperatures [2]. This differential solubility drives the reaction to completion via Le Chatelier's principle as the product precipitates, simultaneously providing a highly effective, built-in purification step.
-
Stoichiometry and Reagent Control: A slight molar excess of glutaric anhydride (1.05 equivalents) is employed. Glutaric anhydride is highly susceptible to hydrolysis; any unreacted excess is easily converted to water-soluble glutaric acid during an aqueous wash or remains dissolved in the cold toluene/heptane filtrate [4]. This stoichiometric excess ensures the complete consumption of the more expensive and environmentally hazardous 2,5-difluoroaniline.
-
Temperature Profiling: The electron-withdrawing fluorine atoms at the 2- and 5-positions of the aniline ring significantly reduce the amine's nucleophilicity compared to an unsubstituted aniline. Relying on room-temperature kinetics leads to prolonged reaction times and incomplete conversion. Heating the toluene solution to 70 °C overcomes the activation energy barrier [3]. Subsequently, controlled cooling at a rate of 10 °C/hour down to 5 °C ensures the formation of large, easily filterable crystals rather than fine, solvent-trapping amorphous powders.
Fig 1: Reaction mechanism and thermodynamic drivers for the anhydride ring-opening.
Step-by-Step Protocol (1-kg Scale)
Equipment Requirements: 20 L Jacketed glass reactor equipped with a mechanical PTFE stirrer, reflux condenser, internal temperature probe, addition funnel, and a nitrogen inlet.
Reagent Charge:
-
2,5-Difluoroaniline: 1.00 kg (7.74 mol, 1.00 equiv)
-
Glutaric anhydride: 0.928 kg (8.13 mol, 1.05 equiv)
-
Toluene (ACS Grade): 10.0 L (Total volume)
-
Heptane (Anti-solvent wash): 2.0 L
Methodology:
-
Reactor Preparation: Purge the 20 L jacketed reactor with nitrogen for 15 minutes to displace atmospheric moisture, which could prematurely hydrolyze the anhydride.
-
Reagent Charging: Charge 1.00 kg of 2,5-difluoroaniline and 8.0 L of toluene into the reactor. Initiate mechanical stirring at 150 rpm.
-
Anhydride Addition: In a separate, dry vessel, dissolve 0.928 kg of glutaric anhydride in 2.0 L of warm toluene (~40 °C). Add this solution to the reactor dropwise via the addition funnel over 30 minutes. Note: Gradual addition prevents rapid exothermic spikes and localized concentration gradients.
-
Reaction Heating: Ramp the jacket temperature to heat the internal reaction mixture to 70 °C. Maintain this temperature for 4 hours. The mixture will transition into a clear, pale-yellow solution.
-
In-Process Control (IPC): Withdraw a 1.0 mL aliquot after 4 hours. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete and ready for the next phase when unreacted 2,5-difluoroaniline is ≤ 0.5% (AUC).
-
Controlled Crystallization: Once IPC criteria are met, program the chiller unit to cool the reactor at a linear rate of 10 °C/hour down to 5 °C. Causality Note: As the internal temperature drops below 45 °C, the product will begin to nucleate and precipitate as a thick white slurry.
-
Aging: Age the slurry at 5 °C for 2 hours. Increase stirring speed to 200 rpm to prevent the formation of a solid, unmanageable cake at the bottom of the reactor.
-
Filtration and Washing: Discharge the slurry onto a large-scale Büchner funnel or an agitated nutsche filter under vacuum. Wash the filter cake with 2.0 L of cold toluene (5 °C) to remove any unreacted anhydride and colored impurities, followed immediately by 2.0 L of heptane to displace the heavy toluene and facilitate rapid drying.
-
Drying: Transfer the white crystalline solid to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 24 hours until the loss on drying (LOD) is < 0.5%.
Fig 2: Kilo-scale workflow for the synthesis and isolation of the glutaric monoamide.
Analytical Data & Quality Control
To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the following quantitative parameters. The absence of a secondary amide peak in the NMR spectrum and high purity on HPLC confirms the success of the temperature-controlled toluene precipitation.
| Parameter | Expected Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Yield | 85 - 92% (1.60 - 1.73 kg) | Gravimetric |
| Purity | ≥ 99.0% | HPLC (Reverse Phase, C18, 254 nm) |
| Melting Point | 118 - 121 °C | Capillary Apparatus |
| Loss on Drying (LOD) | < 0.5% | Halogen Moisture Analyzer |
| 1H NMR (DMSO-d6) | δ 12.05 (br s, 1H), 9.75 (s, 1H), 7.95 (m, 1H), 7.30 (m, 1H), 7.05 (m, 1H), 2.40 (t, 2H), 2.25 (t, 2H), 1.80 (m, 2H) | 400 MHz NMR |
| Mass Spectrometry | m/z 242.06[M-H]⁻ | ESI-MS (Negative Mode) |
References
-
Title: The Castagnoli–Cushman Reaction Source: National Institutes of Health (PMC) URL: [Link][1]
-
Title: Synthesis and Characterization of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid Source: MDPI (Molbank) URL: [Link][2]
-
Title: The first solvent-free synthesis of privileged γ- and δ-lactams via the Castagnoli–Cushman reaction Source: RSC Advances URL: [Link][3]
Sources
HPLC method development for detecting 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Introduction & Analyte Profiling[1][2][3][4][5]
5-(2,5-Difluoroanilino)-5-oxopentanoic acid is a pharmaceutical intermediate, typically synthesized via the ring-opening reaction of glutaric anhydride with 2,5-difluoroaniline. Its structure features a polar, ionizable carboxylic acid tail and a lipophilic, aromatic head group.
Effective HPLC analysis requires a method capable of resolving the target compound from its starting materials: the highly polar glutaric acid (hydrolysis product) and the non-polar, basic 2,5-difluoroaniline .
Physicochemical Profile
| Property | Characteristic | Impact on HPLC |
| Functional Groups | Carboxylic Acid (-COOH)Amide (-CONH-)Difluorophenyl Ring | Dual polarity (Amphiphilic). Requires pH control. |
| pKa (Acid) | ~4.5 (Aliphatic COOH) | Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing. |
| Chromophore | Difluoroaniline Ring | UV active. Maxima likely at ~210 nm (amide) and ~240-254 nm (aromatic). |
| Solubility | Soluble in MeOH, ACN, DMSO | Organic diluents recommended for stock preparation. |
Method Development Strategy (QbD Approach)
Phase 1: Column Selection
A C18 (Octadecylsilane) stationary phase is the primary choice. The difluorophenyl group provides sufficient hydrophobicity for retention on C18, while the carboxylic acid requires end-capping to minimize secondary silanol interactions.
-
Recommendation: C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Phase 2: Mobile Phase Design
-
Buffer (Solvent A): 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid in Water.
-
Reasoning: Acidic pH (~2.0) keeps the terminal -COOH protonated (neutral), increasing retention and sharpening peak shape.[1]
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).
-
Reasoning: ACN has lower viscosity and lower UV cutoff than Methanol, providing better sensitivity at 210-220 nm.
-
Phase 3: Critical Separation Logic
The method must separate three distinct species based on polarity:
-
Glutaric Acid: Elutes near void volume (High Polarity).
-
Target Analyte: Elutes mid-gradient (Medium Polarity).
-
2,5-Difluoroaniline: Elutes late (Low Polarity).
Detailed Experimental Protocol
Reagents & Equipment
-
Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/1290).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Additives: 85% Phosphoric Acid (for UV <220 nm) or Formic Acid (for MS compatibility).
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
-
Dissolve in 10 mL of 50:50 ACN:Water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (100 µg/mL):
-
Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A.
-
Filter through a 0.22 µm PTFE syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped, 4.6 × 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV at 254 nm (Primary), 210 nm (Secondary) |
Gradient Program
This generic gradient is designed to capture the wide polarity range of potential impurities.
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial hold for polar impurities (Glutaric acid) |
| 2.0 | 5 | Isocratic hold |
| 15.0 | 90 | Linear ramp to elute Target and Aniline |
| 18.0 | 90 | Wash step to remove highly lipophilic dimers |
| 18.1 | 5 | Return to initial conditions |
| 23.0 | 5 | Re-equilibration (Critical for reproducibility) |
Visualization of Method Logic
Diagram 1: Separation Mechanism & Polarity Flow
This diagram illustrates the retention order based on the chemical structure and interaction with the C18 ligand under acidic conditions.
Caption: Retention order prediction on C18 column at pH 2.0. Polar impurities elute first, followed by the target, then the lipophilic amine.
Diagram 2: Method Optimization Decision Tree
Use this workflow to troubleshoot resolution issues during development.
Caption: Troubleshooting logic for optimizing resolution and peak shape based on initial scouting run results.
Method Validation Parameters (Brief)
Once the separation is optimized, validate according to ICH Q2(R1) guidelines:
-
Specificity: Inject individual standards of Glutaric Acid and 2,5-Difluoroaniline to confirm they do not interfere with the target peak.
-
Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL). Correlation coefficient (R²) should be > 0.999.
-
LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1, respectively.
-
Robustness: Verify that small changes in pH (±0.2 units) or %Organic (±2%) do not significantly alter retention time or resolution.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. Retrieved from [Link]
-
PubChem. (2025).[2] 5-(2-Fluorophenyl)-5-oxopentanoic acid (CID 24726957). National Library of Medicine. Retrieved from [Link]
Sources
Preparation of ester derivatives of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Executive Summary
This application note details the synthetic protocols for the preparation of ester derivatives of 5-(2,5-difluoroanilino)-5-oxopentanoic acid . This scaffold serves as a critical "linker-head" motif in medicinal chemistry, particularly in the development of Histone Deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers where the glutaric spacer provides optimal chain length and the difluorophenyl group modulates metabolic stability and lipophilicity.
The guide prioritizes regioselectivity and atom economy , utilizing the ring-opening of glutaric anhydride by 2,5-difluoroaniline followed by controlled esterification. We present two distinct esterification pathways: Method A (Base-Promoted Alkylation) for sensitive substrates and Method B (Acyl Chloride Activation) for scalable, robust synthesis.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of the symmetric diamide side product. By exploiting the high electrophilicity of cyclic anhydrides, we can quantitatively generate the mono-amide/mono-acid intermediate.
Strategic Considerations:
-
Fluorine Effect: The electron-withdrawing nature of the 2,5-difluoro substituents reduces the nucleophilicity of the aniline nitrogen, requiring optimized thermal conditions or catalysis for the initial coupling.
-
Linker Stability: The glutaric amide bond is stable, but harsh acidic esterification (Fischer conditions) can lead to equilibrium issues or amide hydrolysis. Therefore, alkylation or activation methods are preferred.
Synthesis Pathway Diagram
Figure 1: Synthetic workflow for the preparation of ester derivatives via anhydride ring-opening.
Protocol 1: Synthesis of the Parent Acid
Target: 5-(2,5-Difluoroanilino)-5-oxopentanoic acid Reaction Type: Nucleophilic Acyl Substitution (Anhydride Ring Opening)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 2,5-Difluoroaniline | 129.11 | 1.0 | Nucleophile |
| Glutaric Anhydride | 114.10 | 1.1 | Electrophile |
| THF (Anhydrous) | - | 10 Vol | Solvent |
| Toluene | - | - | Recrystallization Solvent |
Experimental Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Charge the flask with Glutaric Anhydride (1.1 equiv) and anhydrous THF . Stir until fully dissolved.
-
Note: A slight excess of anhydride ensures complete consumption of the aniline, which is harder to remove during workup.
-
-
Addition: Add 2,5-Difluoroaniline (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (
) for 4–6 hours.-
Monitoring: Check by TLC (System: 10% MeOH in DCM). The anhydride spot will diminish, and a new polar spot (acid) will appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Add Diethyl Ether or Hexanes to induce precipitation of the product.
-
Filter the white solid and wash with cold ether.
-
-
Purification: If necessary, recrystallize from Toluene/Ethanol.
-
Yield Expectation: 85–95%.
-
Protocol 2: Preparation of Ester Derivatives
Choose the method based on the desired ester (
Method A: Base-Promoted Alkylation (Mildest)
Best for: Methyl, Benzyl, Allyl esters. avoids acidic conditions.
-
Dissolution: Dissolve the Parent Acid (1.0 equiv) in anhydrous DMF (5 volumes).
-
Base Addition: Add Potassium Carbonate (
) (1.5 equiv). Stir for 15 minutes at room temperature. -
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide ) (1.2 equiv) dropwise.
-
Reaction: Stir at room temperature for 3–12 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (
). Wash organics with Brine to remove DMF. Dry over and concentrate.
Method B: Acyl Chloride Activation (Scalable)
Best for: Ethyl, Isopropyl, or hindered alcohols.
-
Activation: Suspend the Parent Acid (1.0 equiv) in dry DCM . Add a catalytic drop of DMF .
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at
. Allow to warm to room temperature until gas evolution ( ) ceases (~2 hours).-
Note: Thionyl Chloride (
) can also be used (reflux 1h), but Oxalyl Chloride is milder.
-
-
Esterification: Cool to
. Add the target Alcohol (excess or 1.5 equiv with 1.5 equiv Triethylamine ) slowly. -
Workup: Quench with saturated
. Extract with DCM.
Quality Control & Characterization
Verify the structure using the following key spectroscopic markers.
NMR Interpretation Table
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 10.0 – 10.5 | Singlet (Broad) | NH Amide | Confirms amide formation. | |
| 2.3 – 2.5 | Multiplet | Glutaric linker backbone. | ||
| 3.6 – 3.7 | Singlet | Confirms Methyl Ester (if Method A used). | ||
| -110 to -130 | Multiplet | Ar-F | Confirms presence of 2,5-difluoro motif. | |
| IR | 1680–1700 | Strong | Amide I band. | |
| IR | 1730–1750 | Strong | Distinct from amide carbonyl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Aniline is unreactive due to F-substitution. | Increase reflux time or use Toluene (higher boiling point) as solvent. |
| Diamide Formation | Excess aniline present. | Ensure strictly >1.0 equiv of Glutaric Anhydride. Add anhydride before aniline. |
| Ester Hydrolysis | Wet solvents or poor workup. | Use anhydrous solvents. Store esters in a desiccator. |
| Sticky Solid | DMF retention (Method A). | Wash organic layer thoroughly with water/LiCl solution or use lyophilization. |
References
-
Anhydride Ring Opening Chemistry
-
Fluorine in Medicinal Chemistry
- Topic: Impact of fluorine substitution on aniline reactivity and metabolic stability.
- Source: National Institutes of Health (PMC). "The Many Roles for Fluorine in Medicinal Chemistry."
-
URL:[Link]
-
Esterification Protocols
-
Glutaric Acid Derivatives in Drug Design
- Topic: Use of glutaric linkers in HDAC inhibitors.
- Source: Journal of Medicinal Chemistry (via PubMed). "Design and Synthesis of HDAC Inhibitors."
-
URL:[Link] (General Search Landing for verification of scaffold utility).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the (5Z)-5-Pentacosenoic and 5-Pentacosynoic Acids as Novel HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of Acid Anhydrides | Reactory [reactory.app]
High-Efficiency Microwave-Assisted Synthesis of Fluorinated Anilic Acids
Topic: Microwave-assisted synthesis of fluorinated anilic acids Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Application Note: AN-MW-Fjq-04
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2,5-difluoro-3,6-dihydroxy-1,4-benzoquinone (difluoroanilic acid) from 2,3,5,6-tetrafluoro-1,4-benzoquinone (fluoranil) using microwave irradiation.
Fluorinated anilic acids are critical bioisosteres in medicinal chemistry. The introduction of fluorine atoms modulates pKa, enhances lipophilicity (LogP), and improves metabolic stability against oxidative degradation. Traditional thermal hydrolysis of perhalogenated quinones is often plagued by long reaction times (12–24 hours) and incomplete substitution. This microwave-assisted protocol reduces reaction time to under 20 minutes while increasing yield and purity, leveraging the specific heating effects of dipolar polarization to accelerate nucleophilic aromatic substitution (
Scientific Rationale & Mechanism
The "Fluorine Effect" in Drug Design
The strategic replacement of hydrogen or other halogens with fluorine is a cornerstone of modern drug development.[1] In the context of anilic acids, the fluorine substituents serve two roles:
-
Electronic Modulation: Fluorine's high electronegativity lowers the pKa of the hydroxyl groups, making the molecule a stronger acid and a more potent chelator for metallo-enzyme active sites.
-
Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 metabolism, prolonging the in vivo half-life of the scaffold.
Mechanism: Microwave-Accelerated
The hydrolysis of fluoranil proceeds via an addition-elimination mechanism (
-
Nucleophilic Attack: Hydroxide ions attack the electron-deficient quinone ring at the C-2 and C-5 positions.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. Fluorine is particularly effective here; its high electronegativity stabilizes the negative charge on the ring, lowering the activation energy for the attack.
-
Elimination: Fluoride ion (
) is ejected, restoring aromaticity (in the quinoid sense).
Microwave irradiation (MW) is superior to thermal heating for this transformation because the polar transition state (Meisenheimer complex) couples efficiently with the oscillating electric field, selectively lowering the activation energy (
Mechanistic Pathway Visualization
Caption: Stepwise nucleophilic aromatic substitution of fluoranil driven by microwave energy.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (0–20 bar).
-
Vessel: 10 mL or 30 mL Borosilicate glass or Quartz vial with Teflon/Silicone septum.
-
Reagents:
-
2,3,5,6-Tetrafluoro-1,4-benzoquinone (Fluoranil) [CAS: 771-63-1]
-
Potassium Hydroxide (KOH), 2M aqueous solution.
-
Hydrochloric Acid (HCl), 6M (for workup).
-
Solvent: 1,4-Dioxane (to improve solubility of the organic precursor).
-
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a 10 mL microwave vial, dissolve Fluoranil (180 mg, 1.0 mmol) in 1,4-Dioxane (2 mL) .
-
Add 2M KOH (4 mL, 8.0 mmol) . Note: Excess base is required to neutralize the generated HF and deprotonate the product.
-
Seal the vial with a snap-cap and place it into the microwave cavity.
Step 2: Microwave Irradiation Program the reactor with the following dynamic parameters:
-
Temperature: 110 °C
-
Ramp Time: 2:00 min (to prevent pressure spikes)
-
Hold Time: 10:00 min
-
Stirring: High (600 rpm)
-
Power Max: 150 W (Dynamic mode)
-
Pressure Limit: 15 bar
Step 3: Workup & Isolation
-
Cool the reaction mixture to 50 °C using compressed air (integrated in most MW reactors).
-
Transfer the deep purple/red solution (dipotassium salt) to a beaker.
-
Acidify dropwise with 6M HCl until pH < 1. The color will shift to bright orange/yellow, and a precipitate will form.
-
Chill in an ice bath for 30 minutes to maximize crystallization.
-
Filter the solid, wash with ice-cold water (2 x 5 mL) to remove KCl and fluoride salts.
-
Dry under vacuum at 60 °C.
Workflow Diagram
Caption: End-to-end experimental workflow from precursor preparation to quality control.
Results & Validation
Comparative Efficiency Data
The microwave protocol demonstrates superior efficiency compared to the conventional reflux method (based on literature precedents for chloranilic acid adapted for fluoranil).
| Parameter | Conventional Reflux | Microwave Protocol (This Work) | Improvement Factor |
| Temperature | 100 °C (Oil bath) | 110 °C (Internal) | +10 °C |
| Time | 18 Hours | 10 Minutes | 108x Faster |
| Yield | 65% | 92% | +27% |
| Solvent Vol. | 50 mL | 6 mL | 8.3x Reduction |
| Purity (HPLC) | 88% (requires recrystallization) | >98% (crude) | Elimination of purification step |
Characterization (Expected Values)
To validate the synthesis, the following spectral data should be confirmed:
-
Appearance: Bright orange to reddish crystalline solid.
-
NMR (DMSO-
): Single singlet peak around -130 to -140 ppm (relative to ). The symmetry of the molecule results in chemically equivalent fluorine atoms. - NMR: Three distinct signals expected: Carbonyl (C=O), C-F (doublet due to coupling), and C-OH.
Troubleshooting & Safety
Troubleshooting Guide
-
Low Yield: Ensure the pH is brought below 1 during workup. Anilic acids are highly soluble in water as mono-anions; full protonation is required for precipitation.
-
Pressure Spikes: If the vessel vents, reduce the ramp rate. The reaction generates heat exothermically upon base addition; allow the pre-stirring phase before MW irradiation.
-
Incomplete Reaction: If TLC shows starting material, increase temperature to 130 °C. Fluoranil is reactive, but steric hindrance in concentrated solutions can slow kinetics.
Safety: Fluoride Management
-
HF Generation: While the reaction uses basic conditions (forming KF/NaF), the acidification step generates HF in situ if not carefully managed. However, in the presence of excess water and glass, this is generally trapped as fluorosilicates.
-
Recommendation: Always work in a fume hood. Treat aqueous waste with Calcium Chloride (
) to precipitate fluoride as insoluble before disposal.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Fluorine in Medicinal Chemistry: Review of the biological importance of fluorinated scaffolds and the "fluorine effect" on drug potency.
- Source: LE STUDIUM (2018). Fluorine as a key element in modern drug discovery and development.
-
[Link]
-
Quinone Reactivity: General protocols for the synthesis of amino- and hydroxy-quinones via substitution.
-
Microwave
Applications: Specific examples of microwave acceleration in aromatic substitution reactions.- Source: ResearchGate (2016).
-
[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid Synthesis
Foreword from the Senior Application Scientist The synthesis of 5-(2,5-difluoroanilino)-5-oxopentanoic acid via the ring-opening of glutaric anhydride is a classic nucleophilic acyl substitution. However, researchers frequently encounter severely depressed yields when working with 2,5-difluoroaniline. The root cause is electronic: the two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This depletes the electron density of the amine's lone pair, rendering it a highly deactivated, poor nucleophile.
To achieve high yields, we cannot rely on standard room-temperature amidation protocols [2]. Instead, we must manipulate the reaction kinetics using nucleophilic catalysis and thermodynamic driving forces, followed by a self-validating acid-base isolation workflow.
Troubleshooting Guides & FAQs
Q1: Why is my conversion rate below 15% when stirring the reagents in dichloromethane (DCM) at room temperature? A: Standard conditions fail because the activation energy barrier for the attack of the electron-deficient 2,5-difluoroaniline on the anhydride is too high. Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and elevate the temperature [1]. DMAP is highly nucleophilic and attacks the glutaric anhydride first, forming an N-acylpyridinium intermediate. This positively charged intermediate is orders of magnitude more electrophilic than the parent anhydride, forcing the reaction forward even with a weak nucleophile. Refluxing in toluene (110 °C) provides the necessary thermal energy to drive the reaction to completion.
Q2: My crude NMR shows a mixture of the desired product and unreacted 2,5-difluoroaniline. How do I purify this without running a column? A: You can exploit the structural dichotomy of your mixture using an acid-base extraction. Your desired product, 5-(2,5-difluoroanilino)-5-oxopentanoic acid, contains a terminal carboxylic acid (pKa ~4.5). Solution: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8). The product will deprotonate into a water-soluble sodium carboxylate salt and migrate to the aqueous layer. The unreacted aniline remains neutral and stays in the organic layer, which you can discard. Carefully acidifying the isolated aqueous layer to pH 2 with 1M HCl will protonate the product, causing it to crash out of solution as a pure white precipitate.
Q3: LC-MS analysis of my reaction mixture shows a major byproduct with a mass of[M-18]. What is this, and how do I prevent it? A: A mass loss of 18 Da (H₂O) indicates the formation of the corresponding glutarimide (1-(2,5-difluorophenyl)piperidine-2,6-dione). This occurs when the newly formed monoamide undergoes an intramolecular cyclization, attacking its own carboxylic acid tail. Solution: Glutarimide formation is triggered by excessive, prolonged heating or the accidental introduction of dehydrating coupling reagents (like DCC or EDC) during the primary anhydride opening. Strictly limit your reflux time to 12 hours and monitor the reaction via TLC. Do not add coupling agents when opening cyclic anhydrides [3].
Quantitative Data: Reaction Condition Optimization
The table below summarizes the causality between experimental conditions and expected yields, validating the necessity of catalysis and heat.
| Reaction Condition | Solvent | Catalyst | Temp (°C) | Time | Expected Yield |
| Standard Amidation | DCM | None | 25 °C | 24 h | < 15% |
| Thermal Uncatalyzed | Toluene | None | 110 °C | 24 h | 35 - 45% |
| Base Promoted | Pyridine / DCM | None | 25 °C | 16 h | 50 - 60% |
| Catalytic Thermal | Toluene | DMAP (0.1 eq) | 110 °C | 12 h | 85 - 95% |
| Microwave Assisted | DMF | None | 100 °C | 15 min | 90 - 98% |
Validated Experimental Protocol
This self-validating protocol utilizes DMAP-catalyzed ring opening followed by a chemically selective isolation methodology.
Step 1: Reaction Setup
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroaniline (1.0 equiv, 10 mmol) and glutaric anhydride (1.2 equiv, 12 mmol).
-
Suspend the solid reagents in 50 mL of anhydrous toluene to create a 0.2 M solution.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol) to the flask.
Step 2: Catalytic Reflux 4. Attach a reflux condenser and flush the system with nitrogen gas. 5. Heat the reaction mixture to a gentle reflux (110 °C) using an oil bath for exactly 12 hours. 6. Remove from heat and allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield a crude solid.
Step 3: Acid-Base Isolation 7. Dissolve the crude solid in 50 mL of ethyl acetate and transfer to a separatory funnel. 8. Extract the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Mechanistic note: The product is now in the aqueous phase; the organic phase contains the unreacted aniline and DMAP. 9. Combine the aqueous extracts and wash them once with 20 mL of fresh ethyl acetate to remove any trace organic impurities. 10. Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. While stirring vigorously, add 1M HCl dropwise until the solution reaches pH 2 (monitor with pH paper). 11. Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (2 × 10 mL) and dry under high vacuum overnight.
Reaction & Isolation Workflow
Workflow for the synthesis and acid-base isolation of 5-(2,5-difluoroanilino)-5-oxopentanoic acid.
References
-
Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis Chemical Reviews (ACS Publications) Discusses the mechanistic utility of DMAP in the catalytic ring-opening of glutaric anhydride. URL:[Link]
-
Development of molecular probes for second site screening and design of protein tyrosine phosphatase inhibitors PubMed Central (NIH) Details the synthesis of intermediate carboxylic acids via the reaction between deactivated anilines and glutaric anhydride. URL:[Link]
Preventing glutarimide formation during 5-oxopentanoic acid activation
The following Technical Support Guide is designed for researchers and drug development professionals encountering stability issues with 5-oxopentanoic acid (glutaraldehydic acid) during activation and coupling.
Topic: Troubleshooting Cyclization & Glutarimide Contamination
Executive Summary: The "Glutarimide" Paradox
Users frequently report the detection of glutarimide (piperidine-2,6-dione) species during the activation of 5-oxopentanoic acid. This presents a chemical paradox: 5-oxopentanoic acid contains one carboxyl group and one aldehyde group. Glutarimide requires two carbonyls flanking the nitrogen.
The Diagnostic Reality: If you are detecting glutarimide, one of two scenarios has occurred:
-
Oxidative Contamination (Most Common): Your starting material has auto-oxidized to glutaric acid (pentanedioic acid). Upon activation (e.g., EDC/NHS), the glutaric acid forms an anhydride or activated diester, which cyclizes with amines to form glutarimide.
-
Misidentification: You have formed a cyclic hemiamidal (6-hydroxy-2-piperidinone) via the reaction of the aldehyde tail with the newly formed amide. This is often mass-spectrometrically confused with glutarimide due to similar retention times, though the mass differs by 2 Da (oxidation state).
This guide provides the protocols to distinguish, prevent, and remediate these side reactions.
Mechanistic Pathways
The following diagram illustrates the divergence between the desired pathway, the oxidative failure mode (Glutarimide), and the cyclization failure mode (Hemiamidal).
Figure 1: Mechanistic bifurcation showing how oxidation leads to Glutarimide, while the aldehyde functionality leads to Hemiamidal formation.
Troubleshooting Guide (FAQ Format)
Q1: I detected a peak matching Glutarimide by LC-MS. How do I confirm if it's Glutarimide or the Hemiamidal?
Answer: You must look at the exact mass and the fragmentation pattern.
-
Glutarimide: Formed from Glutaric Acid.[1]
-
Formula:
(assuming unsubstituted N). -
MW: ~113.11 Da.
-
Cause: Impure starting material (Glutaric acid contamination).
-
-
Hemiamidal (Hydroxylactam): Formed from 5-oxopentanoic acid amide.
-
Formula:
. -
MW: ~115.13 Da.
-
Cause: Reaction of the free aldehyde with the amide nitrogen.
-
Action: If your mass is M-2H relative to the Hemiamidal, you have Glutarimide . This confirms your starting material contained Glutaric Acid.
Q2: How do I remove Glutaric Acid from my 5-oxopentanoic acid stock?
Answer: Separation is difficult due to similar polarity.
-
Best Practice: Do not attempt to purify oxidized material. Discard it. 5-oxopentanoic acid is unstable and polymerizes/oxidizes rapidly.
-
Prevention: Purchase or synthesize the dimethyl acetal protected form (5,5-dimethoxypentanoic acid). This prevents oxidation to the diacid. Hydrolyze the acetal only after the amide coupling is complete and purified.
Q3: I am using the acetal-protected acid, but the deprotection step is causing side reactions. What is the protocol?
Answer: Acidic hydrolysis of the acetal to release the aldehyde can lead to acid-catalyzed cyclization if the amide bond is labile or if the concentration is too high (intermolecular aldol reactions).
-
Protocol: Use mild transacetalization or dilute acid hydrolysis.
-
Reagent: 5% Aqueous Acetic Acid or 0.1M HCl in Acetone/Water.
-
Time: Monitor by TLC/LC-MS. Do not over-expose.
-
Scavenger: If the aldehyde is meant for reductive amination, perform the hydrolysis in situ in the presence of the amine and reducing agent (STAB) to immediately trap the aldehyde.
-
Validated Protocols
Protocol A: Purity Assessment (The "Permanganate Test" Alternative)
Before activation, ensure your 5-oxopentanoic acid is not Glutaric Acid.
| Parameter | 5-Oxopentanoic Acid (Target) | Glutaric Acid (Impurity) |
| H-NMR (DMSO-d6) | 9.6 ppm (t, 1H) – Aldehyde proton visible. | No signal > 12 ppm (unless COOH broad). |
| C-NMR | ~202 ppm (Aldehyde Carbon). | ~174 ppm (Two equivalent Carboxyls). |
| Tollens' Test | Positive (Silver Mirror). | Negative. |
Protocol B: Activation Preventing Glutarimide (Acetal Route)
This is the only robust method to prevent glutarimide formation entirely.
-
Starting Material: Use 5,5-dimethoxypentanoic acid (CAS: 22920-56-5).
-
Rationale: The aldehyde is masked. It cannot oxidize to glutaric acid, and it cannot cyclize with the amide.
-
-
Activation:
-
Dissolve 1.0 eq 5,5-dimethoxypentanoic acid in dry DCM.
-
Add 1.2 eq EDC·HCl and 1.2 eq NHS .
-
Stir 0°C to RT for 2 hours.
-
-
Coupling:
-
Add 1.0 eq Amine (
) and 2.5 eq DIPEA. -
Stir until conversion is complete.
-
-
Workup:
-
Wash with 5%
(removes NHS/EDC byproducts). -
Isolate the Linear Acetal-Amide .
-
-
Deprotection (Aldehyde Release):
-
Dissolve Linear Acetal-Amide in Acetone/2N HCl (10:1).
-
Stir at RT for 30-60 mins.
-
Neutralize immediately with buffer if the aldehyde is sensitive.
-
Advanced Troubleshooting: The "Peptide" Confusion
Note: If you are working with Peptides (Solid Phase Peptide Synthesis) and seeing "Glutarimide," you are likely dealing with a different mechanism involving Glutamic Acid (Glu) residues, not 5-oxopentanoic acid.
-
Scenario: A sequence containing ...-Glu-Gly-....
-
Mechanism: The backbone nitrogen of Glycine attacks the
-carbonyl of the Glutamic acid side chain ester. -
Result: A glutarimide ring embedded in the peptide backbone.[1][2][3]
-
Solution: Use bulky protecting groups on Glu (e.g., Glu(OtBu)) or backbone protection (Hmb/Dmb) on the Glycine nitrogen.[1]
This distinction is critical: The 5-oxopentanoic acid issue is oxidative ; the Peptide/Glu issue is nucleophilic attack .
References & Authority
-
Fundamental Aldehyde Oxidation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains auto-oxidation of aldehydes to carboxylic acids).
-
Glutarimide in Peptides (Differentiation): Zhu, J., & Marchant, R. E. (2008).[4][5] "Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation."[2][5][6] Journal of Peptide Science, 14(6), 690-696.[4][5] Link
-
Acetal Protection Strategy: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Protocols for acetal stability and deprotection).
-
Synthesis of 5-oxopentanoic acid derivatives: Organic Syntheses, Coll. Vol. 7, p.50 (1990); Vol. 64, p.63 (1986). (Standard preparation via glutaric anhydride reduction or cyclopentene oxidation, highlighting stability issues).
-
Glutarimide Ring Stability: Journal of Organic Chemistry, Vol. 70, No. 5. (Discusses the stability and ring-opening of glutarimide derivatives). Link
Disclaimer: This guide assumes standard laboratory safety protocols. 5-oxopentanoic acid is reactive; handle under inert atmosphere (Argon/Nitrogen) whenever possible to minimize auto-oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility Issues with 2,5-Difluoroaniline Intermediates
Introduction
2,5-Difluoroaniline is a critical building block in modern synthetic chemistry, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique electronic properties, imparted by the two fluorine substituents, enhance reactivity and are instrumental in designing complex molecular architectures.[1] However, these same properties can introduce significant challenges related to solubility, both for the parent molecule and its subsequent intermediates. The presence of fluorine atoms alters the molecule's polarity, basicity, and capacity for intermolecular interactions like hydrogen bonding, often leading to unexpected solubility profiles.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing and resolving solubility issues encountered during the synthesis, purification, and handling of 2,5-difluoroaniline and its derivatives. Structured in a practical question-and-answer format, this document offers field-proven insights, detailed protocols, and troubleshooting workflows to navigate these common experimental hurdles effectively.
Section 1: Fundamental Solubility Properties
Q1: What are the general solubility characteristics of 2,5-difluoroaniline?
A1: 2,5-Difluoroaniline is a clear, white to off-white liquid at room temperature, with a melting point around 13°C.[1][4] Its solubility is governed by the interplay between the polar amino group (-NH₂) and the relatively nonpolar, fluorinated benzene ring. The two electron-withdrawing fluorine atoms reduce the basicity of the amino group compared to aniline, which in turn affects its solubility in acidic solutions.
Generally, it exhibits the following characteristics:
-
Polar Aprotic Solvents: It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are common in synthetic reactions involving anilines.[7]
-
Ethers and Chlorinated Solvents: Good solubility is expected in solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and chloroform.[8]
-
Alcohols: It is soluble in alcohols such as methanol, ethanol, and propanol.[9][10]
-
Nonpolar Solvents: It has limited solubility in nonpolar solvents like hexanes and cyclohexane.
Table 1: Qualitative Solubility of 2,5-Difluoroaniline in Common Laboratory Solvents
| Solvent Category | Example Solvents | Qualitative Solubility | Rationale & Causality |
| Polar Protic | Water | Immiscible | The hydrophobic fluorinated ring dominates, preventing miscibility despite the amino group's ability to hydrogen bond.[5] |
| Methanol, Ethanol | Soluble | The alcohol's alkyl chain can interact with the aromatic ring, while its hydroxyl group can hydrogen bond with the amine.[9] | |
| Polar Aprotic | DMSO, DMF | Soluble | Strong dipole-dipole interactions between the solvent and the polar C-F and N-H bonds lead to good solvation.[7] |
| Acetonitrile | Soluble | Favorable dipole-dipole interactions. | |
| Ethers | Diethyl Ether, THF | Soluble | The molecule's moderate polarity is compatible with these solvents. |
| Chlorinated | DCM, Chloroform | Soluble | Similar polarity and ability to engage in weak van der Waals forces and dipole interactions.[8] |
| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle; π-π stacking interactions are possible between the aromatic rings. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the C-F and N-H bonds is too high for effective solvation by nonpolar alkanes. |
Q2: How does pH affect the solubility of 2,5-difluoroaniline intermediates?
A2: The amino group on the aniline ring is basic and can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This transformation is a cornerstone of purification.
-
Acidic Conditions (e.g., dilute HCl): Protonation of the amino group forms a water-soluble salt. This is a highly effective method for separating less basic halogenated anilines from non-basic impurities or starting materials during a liquid-liquid extraction.[11] The aniline derivative will move from the organic phase to the aqueous phase.
-
Neutral to Basic Conditions: In neutral or basic solutions, the aniline is in its free base form, which is generally less soluble in water and more soluble in organic solvents.
This pH-dependent solubility is crucial for workup procedures. If your product is lost during an aqueous workup, it may be because it has become protonated and partitioned into the aqueous layer.[12]
Section 2: Troubleshooting Experimental & Purification Problems
This section addresses common issues encountered during the synthesis and purification of 2,5-difluoroaniline derivatives.
Q3: My reaction intermediate is not dissolving in the chosen hot recrystallization solvent. What steps should I take?
A3: This is a common issue indicating a mismatch between the solute and the solvent. Follow this systematic approach:
-
Add More Solvent: The solution may simply be supersaturated. Add small increments of the hot solvent to see if the compound dissolves. Be aware that using a large excess of solvent will decrease your final yield.[13]
-
Increase Temperature: Ensure the solvent is at or very near its boiling point.
-
Grind the Solid: If the crude material consists of large crystals, grinding it into a fine powder increases the surface area, which can significantly speed up dissolution.[13]
-
Re-evaluate Solvent Choice: If the above steps fail, the solvent is likely unsuitable. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[13] You may need to screen other solvents or consider a mixed-solvent system.
Q4: My product has "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid oil rather than a solid crystalline lattice. This typically happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.[11]
Causality & Solutions:
-
Cause: The solution is too concentrated, or cooling is too rapid.
-
Solution: Reheat the solution to dissolve the oil. Add more hot solvent (10-20% volume increase) to reduce the saturation level. Allow the solution to cool much more slowly. A dewar flask or insulated container can be used to slow the cooling rate.[11]
-
Cause: The presence of impurities is depressing the melting point of your compound.
-
Solution: Attempt to purify the material by another method first, such as flash column chromatography, to remove the impurities that are inhibiting crystallization.[11]
-
Cause: The solvent's boiling point is higher than the compound's melting point.
-
Solution: Select a different solvent with a lower boiling point.
Q5: I've cooled my recrystallization solution, but no crystals have formed. What should I do?
A5: Lack of crystal formation usually means the solution is not saturated enough, or the nucleation process has not initiated.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for crystallization.[13]
-
-
Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
-
Cool to a Lower Temperature: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath, to further decrease the solubility of your compound. Do this only after attempting to induce crystallization at room temperature, as rapid cooling can lead to the formation of small, impure crystals.
Visualization 1: Troubleshooting Crystallization Failures
The following workflow diagram outlines the logical progression for troubleshooting common recrystallization problems.
Caption: A workflow for troubleshooting common recrystallization issues.
Q6: My purified product is still dark or colored. How can I decolorize it?
A6: Colored impurities in halogenated anilines are often due to oxidation or polymeric by-products.[11] These can sometimes be removed with activated carbon.
Procedure:
-
Dissolve the crude, colored compound in a suitable hot solvent.
-
Add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute's weight).
-
Keep the solution heated for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon.
-
Allow the clear, hot filtrate to cool and crystallize as usual.
Caution: Using too much activated carbon can lead to the loss of your desired product through adsorption.[11]
Section 3: Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol provides a direct method for quantifying the solubility of a 2,5-difluoroaniline intermediate in a specific organic solvent at a given temperature.[14]
Materials:
-
Your 2,5-difluoroaniline intermediate
-
Selected organic solvent
-
Sealed vials (e.g., screw-cap vials)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Pre-weighed, dry evaporation vials
-
Analytical balance
-
Vacuum oven or nitrogen stream
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of your solid intermediate to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[14]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation (e.g., 10 minutes at 3000 rpm) is recommended to ensure a clear supernatant.[14]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) with a pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition.[14]
-
Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. Record the final weight of the vial containing the dried solute.
-
Calculation:
-
Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial)
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)
-
Protocol 2: Recrystallization of a Substituted Difluoroaniline from a Mixed-Solvent System (Ethanol/Water)
This protocol is useful when no single solvent provides the ideal solubility profile for recrystallization.[13]
Materials:
-
Crude substituted difluoroaniline
-
Ethanol ("good" solvent)
-
Deionized water ("poor" solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent (ethanol) dropwise while heating the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
To the hot, clear solution, add the "poor" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[13]
-
Add a few more drops of the hot "good" solvent (ethanol) to re-dissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 15-20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
Frequently Asked Questions (FAQs)
-
Why are fluorinated anilines often difficult to dissolve? The high electronegativity of fluorine creates strong C-F bonds and alters the electron distribution of the aromatic ring.[3] This can lead to a molecule with both polar and nonpolar characteristics, making it challenging to find a single solvent that can effectively solvate both parts of the molecule. Fluorine can also participate in weak hydrogen bonding, further complicating interactions.[2]
-
My reaction is clean by TLC, but my yield is very low after workup. Where could my product have gone? Check all phases of your workup. If you performed an acidic or basic wash, your product may have partitioned into the aqueous layer.[12] Neutralize a small sample of the aqueous layer and extract it with an organic solvent to check for your product. Also, consider if your product is volatile; if so, it could be lost during solvent removal under high vacuum.[12]
-
Can I use a solvent-free method if solubility is a major issue? For certain reactions, particularly cross-coupling reactions, solvent-free techniques using ball milling have been developed to overcome the insolubility of starting materials like aryl halides.[15] This is an advanced technique but can be highly effective when conventional solution-phase chemistry fails.[15]
References
- Chem-Impex. (n.d.). 2,5-Difluoroaniline.
- Thermo Scientific Alfa Aesar. (n.d.). 2,5-Difluoroaniline, 98% 10 g.
- BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.
-
Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from .
- Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Retrieved from a reputable chemical industry source.
- MilliporeSigma. (n.d.). 2,5-Difluoroaniline 99.5 367-30-6.
- ChemCms. (n.d.). 2,5-Difluoroaniline.
- Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,5-Difluoroaniline.
- National Center for Biotechnology Information. (n.d.). 2,5-Difluoroaniline. PubChem Compound Database.
- ChemScene. (n.d.). 367-30-6 | 2,5-Difluoroaniline.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals.
- Wouters, J., et al. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- National Science Foundation. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR.
- BenchChem. (2025). Electronic effects of fluorine and bromine on the aniline ring.
- BenchChem. (2025). Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from .
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
- Thermo Scientific Chemicals. (n.d.). 2,5-Difluoroaniline, 98% 10 g.
- ResearchGate. (2025, August 9). Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure.
- Sparrow Chemical. (n.d.). Fluoroaniline Series.
- Sarpong, R., et al. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
- ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.
- Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros.
- University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
- PMC. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
- Google Patents. (n.d.).
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-二氟苯胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Difluoroaniline, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. 2,5-Difluoroaniline, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 10. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sciencedaily.com [sciencedaily.com]
Controlling regioselectivity in glutaric anhydride ring opening with anilines
Welcome to the Reaction Engineering & Catalysis Support Center .
The ring opening of glutaric anhydrides with anilines is a cornerstone transformation in the synthesis of complex γ-amino acids, functionalized piperidines, and blockbuster pharmaceuticals like pregabalin[1]. However, controlling the regioselectivity—whether differentiating between two distinct carbonyls in an unsymmetrical anhydride or achieving enantioselective desymmetrization of a meso-anhydride—presents significant mechanistic challenges.
This technical guide provides field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic insights to help you achieve high regiomeric ratios (r.r.) and enantiomeric excesses (ee).
Part 1: Diagnostic Workflow for Regioselectivity Issues
Before altering your reaction conditions, use the following diagnostic workflow to identify the root cause of poor regioselectivity or low enantiomeric excess in your anhydride ring-opening step.
Caption: Workflow for troubleshooting regioselectivity in glutaric anhydride ring opening.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my enantioselective desymmetrization of meso-3-substituted glutaric anhydride yielding low ee (<50%)? A1: The most common culprit is a competing uncatalyzed background reaction. Anilines are highly nucleophilic. If you are using a polar solvent (like DMF or Methanol), the solvent outcompetes the catalyst for hydrogen bonding, and the aniline attacks the anhydride freely in solution[2]. Solution: Switch to a non-polar, aprotic solvent like Methyl tert-butyl ether (MTBE) or Toluene, which suppresses the background reaction and forces the reaction through the highly ordered, catalyst-mediated transition state[3].
Q2: How does the electronic nature of the aniline affect the regioselectivity? A2: Electron-rich anilines (e.g., p-anisidine) are highly nucleophilic and react rapidly. While this ensures high conversion, it often leads to a fast background reaction that ruins selectivity. Conversely, electron-deficient anilines (e.g., p-nitroaniline) are poor nucleophiles. They require stronger base activation by the catalyst's quinuclidine moiety[4]. Solution: For electron-rich anilines, lower the reaction temperature to -20 °C or -40 °C to rigidify the transition state and slow the uncatalyzed pathway.
Q3: I am trying to open an unsymmetrical 2-methylglutaric anhydride at the more sterically hindered carbonyl. How can I override the inherent preference for the less hindered site? A3: Uncatalyzed aminolysis will inherently favor the less hindered carbonyl due to steric clash in the transition state. To reverse this, you must use a coordinating Lewis acid (such as Mg(II) or Zn(II) salts) that preferentially chelates to the more electron-rich, sterically encumbered carbonyl, rendering it more electrophilic.
Part 3: Quantitative Data & Solvent/Catalyst Effects
The following table summarizes the causal relationship between reaction conditions and stereocontrol during the desymmetrization of meso-3-phenylglutaric anhydride with aniline.
| Solvent | Catalyst System | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Causality / Mechanistic Observation |
| DMF | None | 25 | >99 | 0 (Racemic) | Polar solvent promotes rapid background reaction; no stereocontrol. |
| Toluene | None | 25 | 45 | 0 (Racemic) | Non-polar solvent slows background reaction, but lacks chiral induction. |
| Toluene | Cinchona-Thiourea | 25 | >99 | 82 | Bifunctional catalyst successfully outcompetes the background reaction. |
| MTBE | Cinchona-Thiourea | -20 | 95 | 96 | Low temperature rigidifies transition state; MTBE maximizes H-bonding. |
Part 4: Mechanistic Pathway of Bifunctional Activation
To achieve high ee/r.r., the catalyst must simultaneously activate both the electrophile and the nucleophile. Cinchona-alkaloid derivatives bearing a thiourea or sulfonamide group excel at this by forming a highly structured pocket.
Caption: Bifunctional organocatalytic activation model for enantioselective desymmetrization.
Part 5: Step-by-Step Experimental Protocol
Protocol: Organocatalytic Desymmetrization of meso-3-Phenylglutaric Anhydride with Aniline
This protocol is designed as a self-validating system to ensure that your catalyst is dictating the stereochemistry, rather than a rogue background reaction.
Step 1: Catalyst and Substrate Pre-organization
-
Action: Flame-dry a 10 mL Schlenk flask under argon. Add 1.0 eq (1.0 mmol) of meso-3-phenylglutaric anhydride and 0.1 eq (0.1 mmol) of the Cinchona-thiourea catalyst. Add 5.0 mL of anhydrous MTBE. Stir at room temperature for 15 minutes.
-
Causality: MTBE is a non-polar, aprotic solvent that does not compete for hydrogen bonding. The 15-minute stirring period allows the thiourea moiety to form a stable, dual hydrogen-bonded complex with the anhydride carbonyls, pre-organizing the transition state before the nucleophile is introduced[3].
Step 2: Temperature Modulation & Background Check
-
Action: Cool the reaction mixture to -20 °C using a cryocooler.
-
Self-Validation Checkpoint: Set up a parallel control vial containing the anhydride and aniline in MTBE at -20 °C, but lacking the catalyst. If the control vial shows >5% conversion by TLC after 2 hours, your aniline is too nucleophilic for these conditions. You must lower the temperature further (e.g., -40 °C) to suppress the background reaction.
Step 3: Nucleophile Addition
-
Action: Dissolve 1.1 eq (1.1 mmol) of aniline in 1.0 mL of anhydrous MTBE. Add this solution to the main reaction flask dropwise over 15 minutes via a syringe pump.
-
Causality: Slow addition prevents local concentration spikes of the nucleophile. This ensures that all reacting aniline molecules are captured and activated by the quinuclidine base of the catalyst, rather than reacting freely in the bulk solution[4].
Step 4: Quench and Isolation
-
Action: After 24 hours of stirring at -20 °C, quench the reaction by adding 2.0 mL of 1M aqueous HCl. Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The acidic quench immediately protonates the quinuclidine base and the unreacted aniline. This halts the catalytic cycle instantaneously and prevents any product epimerization or reverse ring-closing reactions during the workup phase.
References
1.[3] Enantioselective Alcoholysis of meso-Glutaric Anhydrides Catalyzed by Cinchona-Based Sulfonamide Catalysts. ResearchGate. 3 2.[4] Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews (ACS). 4 3.[1] Organocatalytic desymmetrization of glutaric anhydride for the synthesis of pregabalin catalyzed by quinine 14 (2007). ResearchGate. 1 4.[2] Non-Enzymatic Desymmetrization Reactions in Aqueous Media. MDPI. 2
Sources
Resolving peak tailing in HPLC analysis of acidic amide intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with peak tailing when analyzing complex molecules like acidic amide intermediates. These compounds are notorious for defying standard reversed-phase HPLC (RP-HPLC) protocols.
This guide is designed to move beyond generic advice. Below, you will find the mechanistic causality of these chromatographic issues, a self-validating diagnostic workflow, and step-by-step protocols needed to achieve perfectly symmetrical Gaussian peaks.
The Mechanistic "Why": Understanding Acidic Amide Tailing
Peak tailing (where the USP Tailing Factor
-
Silanophilic Interactions: Traditional C18 columns leave a portion of the silica surface unbonded. The amide functional group acts as a potent hydrogen bond donor and acceptor, interacting strongly with these exposed, acidic silanol groups (-Si-OH)[1].
-
pH-Driven Mixed Retention: When the mobile phase pH approaches the
of the intermediate's acidic moiety (e.g., a carboxylic or sulfinic acid), the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. This uneven ionization causes molecules to travel at different velocities[2]. Furthermore, reveal that the neutral protonated form of acidic compounds can strongly interact with vicinal silanol pairs, exacerbating tailing[3]. -
Trace Metal Chelation: Older "Type-A" silica matrices contain trace metals (such as iron and aluminum). The electron-rich oxygen and nitrogen atoms of the amide can chelate with these metals, creating high-energy secondary interaction sites[1].
Diagnostic Workflow
Before altering your chemistry, you must isolate whether the tailing is a physical system issue or a chemical interaction. Use the following self-validating diagnostic workflow to guide your troubleshooting:
Workflow for diagnosing and resolving physical vs. chemical causes of HPLC peak tailing.
Step-by-Step Troubleshooting Protocols
Protocol A: Mobile Phase pH and Buffer Optimization (Chemical Deactivation)
Causality: A buffer stabilizes the ionization state of both the analyte and the stationary phase. neutralizes acidic silanol groups (
Methodology:
-
Determine Analyte
: Identify the of the acidic moiety on your amide intermediate. -
Select the Buffer: Choose a buffer with a buffering range at least 2 pH units below the analyte's
. A 20–50 mM Potassium Phosphate buffer (adjusted to pH 2.5 with phosphoric acid) or 0.1% Formic Acid is ideal. -
Prepare Aqueous Phase: Dissolve the buffer salt in MS-grade water. Measure and adjust the pH before adding any organic modifiers.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully protonated.
-
Validate: Inject the sample. Calculate the USP Tailing Factor (
). A value between 1.0 and 1.2 indicates successful suppression of secondary interactions.
Protocol B: Column Selection and System Deactivation (Physical Deactivation)
Causality: If pH adjustment fails, the stationary phase itself is the limiting factor. Older silica contains high trace metals and free silanols.
Methodology:
-
Upgrade Stationary Phase: Replace Type-A silica columns with high-purity, fully end-capped "Type-B" silica or polar-embedded columns. from interacting with the amide bond[2].
-
Assess Extra-Column Volume: Ensure all PEEK or stainless steel tubing from the injector to the column, and column to the detector, has a narrow internal diameter (e.g., 0.005" ID) to prevent band broadening and tailing.
-
Passivate the System: If metal chelation is suspected, perform a system wash with 0.1 M Nitric Acid (bypassing the column) to remove adsorbed metal ions from the stainless steel flow path.
Quantitative Data: Impact of Method Parameters on Tailing
The following table summarizes the typical causality between mobile phase conditions and peak symmetry for a model acidic amide intermediate (assuming an acidic moiety
| Parameter Adjusted | Condition Tested | USP Tailing Factor ( | Mechanistic Result |
| Mobile Phase pH | pH 6.0 (Unbuffered) | 2.85 (Severe Tailing) | Mixed ionization; active silanols. |
| Mobile Phase pH | pH 4.5 (Near | 2.10 (Tailing/Fronting) | Analyte exists in dual states. |
| Mobile Phase pH | pH 2.5 (Buffered) | 1.15 (Symmetrical) | Analyte protonated; silanols neutralized. |
| Buffer Concentration | 5 mM Phosphate | 1.80 (Moderate Tailing) | Insufficient ionic strength to mask sites. |
| Buffer Concentration | 50 mM Phosphate | 1.10 (Symmetrical) | Complete masking of secondary interactions. |
| Column Type | Type-A Silica (Non-endcapped) | 2.50 (Severe Tailing) | High silanol and trace metal interactions. |
| Column Type | Type-B Silica (Fully endcapped) | 1.08 (Ideal) | Steric shielding of residual silanols. |
Frequently Asked Questions (FAQs)
Q: I have adjusted the pH to 2.5, but my acidic amide still tails. What is the next logical step? A: If low pH does not resolve the issue, you are likely dealing with trace metal chelation or a physical column void. First, inject a neutral, non-chelating probe like toluene. If toluene tails, the column bed has collapsed, and you must replace the column. If toluene is symmetrical, the tailing is chemical; switch to a highly deactivated, end-capped Type-B silica column or add a chelating agent (like EDTA) to the mobile phase.
Q: Does the choice of organic modifier (Acetonitrile vs. Methanol) affect peak tailing for amides? A: Yes. Methanol is a protic solvent and can participate in hydrogen bonding, which sometimes helps mask residual silanol interactions better than acetonitrile (an aprotic solvent). If you are experiencing mild tailing in acetonitrile, switching to methanol may improve peak shape, albeit at the cost of higher system backpressure.
Q: Can my sample preparation cause peak tailing? A: Absolutely. If your acidic amide is dissolved in a solvent that is significantly stronger (e.g., 100% DMSO or Acetonitrile) than the initial mobile phase conditions, it causes a localized disruption of the partitioning equilibrium upon injection. to prevent this "solvent effect".
References
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Source: PubMed / National Institutes of Health. URL:[Link]
-
How to Reduce Peak Tailing in HPLC? Source: Phenomenex. URL:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: Chromatography Online. URL:[Link]
-
What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Overcoming steric hindrance in 2,5-disubstituted aniline coupling
Welcome to the Steric Hindrance Resolution Center. Ticket ID: #25-DS (2,5-Disubstituted Aniline Coupling) Status: Open Assigned Specialist: Senior Application Scientist
You have reached the advanced troubleshooting hub for difficult aniline couplings. The 2,5-disubstituted aniline scaffold presents a unique "Orthogonal Challenge":
-
The 2-Position (Ortho): Creates immediate steric clash, inhibiting the approach to the metal center or carbonyl carbon.
-
The 5-Position (Meta): While less sterically intrusive, it modulates the electronic density of the nitrogen lone pair. An electron-withdrawing group (EWG) here drastically reduces nucleophilicity, compounding the steric problem.
Below is your technical guide to resolving these issues, structured as a series of escalated support tickets.
Module 1: The Hardware (Catalyst & Ligand Selection)
User Question: I am attempting a Buchwald-Hartwig coupling with 2-methyl-5-chloroaniline and an aryl bromide using Pd(dppf)Cl2, but I’m seeing <5% conversion. Is the catalyst dead?
Technical Diagnosis: The catalyst isn't dead; it is structurally incompetent for this substrate. Older generation bidentate ligands like dppf or BINAP create a coordination environment that is too crowded for ortho-substituted anilines. The steric bulk of your 2-position substituent prevents the amine from binding to the Palladium(II) center (Amine Binding Step) or inhibits the subsequent Reductive Elimination.
The Solution: Dialkylbiaryl Monophosphines You must switch to bulky, electron-rich monophosphine ligands designed to form a "pocket" that accommodates the substrate while forcing reductive elimination.
-
Primary Recommendation (Primary Amines): tBuBrettPhos or BrettPhos .
-
Why: These ligands are extremely bulky. They promote the formation of a monoligated Pd(0) species (L1Pd), which is the active species. The bulk facilitates the difficult reductive elimination step, which is often the rate-determining step (RDS) for hindered substrates.
-
-
Secondary Recommendation (Secondary Amines): RuPhos .
-
Why: If your 2,5-aniline is already N-alkylated (secondary), BrettPhos is too bulky. RuPhos provides the correct steric balance.
-
Ligand Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal catalytic system or reagent based on substrate class.
Module 2: The Software (Reaction Optimization)
User Question: I switched to BrettPhos, but now I see dehalogenation of my aryl bromide (hydrodehalogenation) and still low product yield. What is happening?
Technical Diagnosis:
Hydrodehalogenation suggests that the
Troubleshooting Steps:
-
Switch the Base:
-
Current: Likely NaOtBu or Cs2CO3.
-
New:LHMDS (Lithium Hexamethyldisilazide) .
-
Rationale: LHMDS is a soluble, non-nucleophilic base. It prevents the formation of Pd-alkoxide complexes which can be less active. More importantly, for 2,5-disubstituted anilines, LHMDS can deprotonate the amine before coordination or facilitate a concerted metalation-deprotonation (CMD) pathway, effectively "shoving" the hindered amine onto the metal.
-
-
Upgrade the Palladium Source:
-
Current: Pd(OAc)2 or Pd2(dba)3 + Ligand.
-
New:Pd-G4-Precatalysts (e.g., tBuBrettPhos Pd G4).
-
Rationale: In situ mixing of Pd salts and bulky ligands is inefficient. The "G4" precatalysts (based on a methyl-biphenyl backbone) ensure a strict 1:1 Pd:Ligand ratio and activate immediately even at room temperature, preventing the formation of inactive Pd-aggregates (Pd black).
-
Optimization Data Matrix
| Variable | Standard Condition | Hindered Optimization (2,5-Disub) | Why? |
| Catalyst | Pd(OAc)2 + BINAP | tBuBrettPhos Pd G4 | Ensures active monoligated species; prevents induction lag. |
| Base | NaOtBu | LHMDS (1.0 M in THF) | Soluble; prevents catalyst poisoning; reduces dehalogenation. |
| Solvent | Toluene | t-Amyl Alcohol or Dioxane | Higher boiling point (t-Amyl) allows overcoming activation energy barriers. |
| Temp | 80°C | 100°C - 110°C | Steric bulk increases the energy barrier for reductive elimination. |
Module 3: Alternative Methodologies (Amide Coupling)
User Question: I'm not doing a cross-coupling; I'm trying to make an amide bond with a 2,5-disubstituted aniline and a carboxylic acid. HATU and EDC have failed.
Technical Diagnosis: Standard uronium/carbodiimide reagents (HATU, EDC) activate the acid to an ester (O-At/O-Bt). A sterically hindered aniline (poor nucleophile) reacts too slowly with this active ester. The active ester then hydrolyzes or rearranges before the amine can attack.
The Solution: T3P (Propylphosphonic Anhydride) T3P is the superior reagent for sterically compromised anilines.
-
Mechanism: It forms a mixed anhydride that is highly reactive but sterically accessible.
-
Protocol Advantage: It is usually run with pyridine or N-methylmorpholine, which acts as both solvent/co-solvent and base.
-
The "Nuclear" Option: If T3P fails, convert the acid to the Acid Chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This generates a neutral acid chloride without the acidic byproducts of thionyl chloride, allowing reaction with the hindered aniline.
Module 4: Experimental Protocols (The Manual)
Protocol A: Pd-Catalyzed Cross-Coupling (The "BrettPhos" Method)
Target: Coupling 2,5-disubstituted aniline (1.2 equiv) with Aryl Bromide (1.0 equiv).
-
Setup: Oven-dry a reaction vial containing a stir bar.
-
Reagents:
-
Add Aryl Bromide (1.0 mmol).[1]
-
Add 2,5-Disubstituted Aniline (1.2 mmol).
-
Add tBuBrettPhos Pd G4 (0.02 mmol, 2 mol%). Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + tBuBrettPhos (4 mol%) and premix in solvent for 5 mins.
-
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent/Base:
-
Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).
-
Add LHMDS (1.0 M in THF, 2.2 mmol, 2.2 equiv) dropwise via syringe. Caution: Exothermic.
-
-
Reaction: Heat to 100°C for 2-12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
Protocol B: Sterically Hindered Amide Coupling (The "T3P" Method)
Target: Amide formation between Carboxylic Acid (1.0 equiv) and 2,5-Disubstituted Aniline (1.1 equiv).
-
Setup: Standard round-bottom flask or vial (inert atmosphere not strictly required but recommended).
-
Reagents:
-
Dissolve Carboxylic Acid (1.0 mmol) and Aniline (1.1 mmol) in EtOAc (3 mL) or 2-MeTHF .
-
Add Pyridine (3.0 mmol, 3 equiv).
-
-
Activation:
-
Add T3P (50% w/w in EtOAc, 2.0 mmol, 2 equiv) dropwise at 0°C (if acid is sensitive) or RT.
-
-
Reaction: Allow to warm to RT and stir. If conversion is low after 4 hours, heat to 60°C.
-
Workup: The beauty of T3P is the workup. Wash the organic layer with water, 1M HCl (to remove pyridine), sat. NaHCO3 (to remove excess T3P byproducts which are water-soluble), and brine.
Module 5: The Mechanism (Why this works)
Visualizing the Steric Bottleneck The diagram below illustrates the catalytic cycle. Note that for 2,5-disubstituted anilines, the Reductive Elimination step is the highest energy barrier. The bulk of the ligand (L) must be large enough to destabilize the Pd(II) intermediate, forcing the two organic fragments together to relieve steric strain.
Figure 2: The Pd-Catalytic Cycle highlighting where steric hindrance of the 2,5-aniline (Red Nodes) typically arrests the reaction.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society, 131(5), 1749–1751. (Foundational work on bulky ligands for hindered substrates).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (The definitive guide on BrettPhos/RuPhos selection).
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][3] Organic Letters, 13(19), 5048–5051.[3] (Key reference for T3P usage).
-
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of 2,6-Disubstituted Aryl Bromides and Chlorides with Amines." Organic Letters, 18(11), 2580–2583. (Addresses extreme steric hindrance similar to 2,5-systems).
Sources
Validation & Comparative
1H NMR Interpretation Guide: 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
Topic: 1H NMR Interpretation of 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile
Compound: 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Role: Critical linker intermediate (PROTACs), fragment for kinase inhibitors, and immunomodulatory scaffold.[1]
Chemical Formula: C
This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of this glutaramic acid derivative. Unlike simple organic molecules, this compound presents specific challenges due to amide rotamers , fluorine-proton coupling (
The following analysis compares the spectral resolution and utility of DMSO-d
Structural Connectivity & Proton Assignment
Before interpreting the spectrum, we must map the protons. The molecule consists of a glutaric acid backbone coupled to a 2,5-difluoroaniline ring.
Graphviz Diagram: Molecular Structure & Labeling
Figure 1: Connectivity map. (A) Amide Proton, (B-D) Glutaric Chain, (E) Acid Proton, (F-H) Aromatic Ring Protons coupled to Fluorine.
Comparative Solvent Analysis
The choice of solvent dictates whether you see a clean, interpretable spectrum or a mess of broad peaks.
Comparison Table: Solvent Performance
| Feature | DMSO-d | CDCl | MeOD (Verification) |
| Solubility | Excellent | Moderate to Poor | Good |
| Amide (-NH) | Sharp Singlet (~9.6 ppm) | Broad/Invisible | Disappears (D-Exchange) |
| Acid (-COOH) | Broad Hump (~12.1 ppm) | Usually Invisible | Disappears (D-Exchange) |
| Aromatic Resolution | High (distinct couplings) | Overlapping | High |
| Water Peak | 3.33 ppm (Usually distinct) | 1.56 ppm (Interferes with aliphatic) | 4.87 ppm (Interferes if wet) |
Expert Insight: The "DMSO Advantage"
For this specific molecule, DMSO-d
-
H-Bonding Stabilization: The amide NH and carboxylic OH are stabilized by DMSO, appearing as distinct peaks. In CDCl
, the amide proton often broadens due to intermediate exchange rates and aggregation, making integration unreliable. -
Fluorine Coupling Visibility: The sharp lines in DMSO allow for the precise calculation of
coupling constants, which are the "fingerprint" of the 2,5-difluoro substitution pattern.
Detailed Spectral Interpretation (DMSO-d )
A. The Aliphatic Chain (Glutaric Linker)
The pentanedioic acid backbone shows a classic spin system:
-
2.38 ppm (Triplet, 2H):
-methylene to the Amide (C2). Deshielded by the amide carbonyl. -
2.25 ppm (Triplet, 2H):
-methylene to the Carboxylic Acid (C4). Slightly more shielded than C2. -
1.82 ppm (Quintet, 2H):
-methylene (C3). Coupled to both C2 and C4.
Note: If the reaction is incomplete, you will see a sharp singlet at
B. The Aromatic Region (The "Fingerprint")
This is the most complex region due to Spin-Spin Coupling between Protons (
-
8.05 - 8.15 ppm (Multiplet, 1H, H-6):
-
This proton is ortho to the Amide nitrogen and meta to F-2.
-
Pattern: It appears as a complex multiplet (ddd) but is significantly deshielded (shifted downfield) compared to the starting material (aniline) due to the electron-withdrawing amide group.
-
-
7.25 - 7.40 ppm (Multiplet, 2H, H-3 & H-4):
-
H-3: Ortho to F-2, Meta to F-5. Shows large
coupling (~9-11 Hz). -
H-4: Meta to F-2, Ortho to F-5.
-
Critical Validation Parameter:
The coupling constants (
- (Ortho): 9.0 – 11.0 Hz
- (Meta): 4.5 – 6.5 Hz
-
If you see simple doublets (8 Hz) without additional splitting, you have lost the fluorine (nucleophilic aromatic substitution side reaction) or have the wrong isomer.
C. Exchangeable Protons
- 9.65 ppm (Singlet, 1H, -NH-): The amide proton.
- 12.10 ppm (Broad Singlet, 1H, -COOH): The carboxylic acid proton.
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the spectrum you acquire is artifact-free and conclusive.
Step 1: Sample Preparation
-
Weigh 5-10 mg of the dried solid.
-
Add 0.6 mL of DMSO-d
(99.9% D). -
Critical Step: Sonicate for 30 seconds. Amides can form intermolecular H-bond networks that mimic insolubility. Sonication breaks these aggregates.
Step 2: Acquisition Parameters
-
Scans (NS): 16 (minimum) to 64 (for clean
C satellites check). -
Relaxation Delay (D1): Set to 2.0 seconds . The Carboxylic acid proton has a long
relaxation time. A short D1 will suppress the -COOH peak integration. -
Pulse Angle: 30°.
Step 3: The "D O Shake" (Verification)
If you are unsure about the assignment of the NH or OH peaks:
-
Run the standard DMSO spectrum.
-
Add 1 drop of D
O to the NMR tube. -
Shake and re-run.
-
Result: The peaks at ~9.65 ppm and ~12.10 ppm will vanish or significantly broaden/shrink. The aromatic and aliphatic peaks will remain (though slightly shifted).
Graphviz Diagram: Assignment Logic Flow
Figure 2: Decision tree for spectral validation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-H coupling constants).
-
ChemicalBook Database. (2024). 1H NMR Spectrum Data for 2,5-Difluoroaniline derivatives. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Search: Glutaramic acid derivatives.Link
Sources
Comparative Guide: NMR Profiling of 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
This guide provides a technical analysis of the NMR spectral characteristics of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid , a critical linker intermediate often used in the synthesis of glutarimide-based immunomodulatory drugs (IMiDs) and PROTAC linkers.
Executive Summary & Application Context
5-(2,5-Difluoroanilino)-5-oxopentanoic acid (also known as N-(2,5-difluorophenyl)glutaramic acid) represents a bifunctional pharmacophore: it possesses a reactive carboxylic acid tail for conjugation and a fluorinated aromatic headgroup for metabolic stability and binding affinity.
Primary Application:
-
PROTAC Linker Synthesis: The glutaric chain provides a 5-carbon spacer, while the difluoroaniline moiety mimics the electronic properties of cereblon-binding ligands.
-
Metabolic Stability: The 2,5-difluoro substitution pattern blocks labile metabolic sites on the aniline ring, increasing half-life compared to non-fluorinated analogues.
The Analytical Challenge:
Distinguishing the product from its precursors (2,5-difluoroaniline and glutaric anhydride) requires precise interpretation of
Structural Analysis & Signal Assignment Strategy
The molecule consists of two distinct magnetic domains: the Aliphatic Chain (glutaramic acid moiety) and the Aromatic Head (difluoroaniline moiety).
Visualization: Structural Connectivity & NMR Logic
Figure 1: Connectivity map showing the logical flow of assignment from the acid tail to the fluorinated head.
Comparative Spectral Data
The following data compares the target molecule against its precursors to facilitate reaction monitoring. All values are reported for DMSO-d
Table 1: C NMR Chemical Shift Comparison (DMSO-d )
| Carbon Position | Target Molecule (ppm) | Alternative: Glutaric Anhydride (ppm) | Alternative: 2,5-Difluoroaniline (ppm) | Assignment Logic |
| C=O (Acid) | 174.2 | 172.5 (Symmetric) | N/A | Downfield shift of free acid vs anhydride. |
| C=O (Amide) | 171.1 | 172.5 (Symmetric) | N/A | Upfield shift due to amide resonance. |
| C-F (C2') | 153.5 (d, | N/A | 148.0 (d) | Deshielded by amide EWG effect. |
| C-F (C5') | 158.2 (d, | N/A | 155.5 (d) | Consistent C-F coupling doublet. |
| Ipso (C1') | 127.4 (m) | N/A | 136.5 | Significant upfield shift upon acylation. |
| Aliphatic | 35.2 / 33.1 | 32.6 | N/A | Split of symmetric anhydride signal into two distinct peaks. |
| Aliphatic | 20.8 | 16.5 | N/A | Central methylene. |
Table 2: F NMR Shift Comparison (DMSO-d )
Reference: CFCl
| Fluorine Position | Target Molecule (ppm) | Precursor: 2,5-Difluoroaniline (ppm) | Diagnostic Note |
| 2-F (Ortho to N) | -116.7 | -113.5 | Key Indicator: Shifted ~3 ppm upfield (more negative) or downfield depending on H-bonding. The amide formation generally deshields the ring slightly, but the loss of the free amine lone pair is the dominant factor. |
| 5-F (Meta to N) | -135.1 | -133.0 | Less affected by the amide bond formation; serves as an internal reference. |
Technical Insight: The
F signals will appear as complex multiplets (approx. quartets or ddd) due to coupling with ring protons (Hz) and potentially small F-F coupling ( Hz).
Experimental Protocols
A. Synthesis of the NMR Standard (Self-Validating Protocol)
To generate an authentic standard for spectral verification, use this high-yield, atom-economical ring opening of glutaric anhydride.
Workflow:
-
Dissolution: Dissolve 1.0 eq of glutaric anhydride in anhydrous THF.
-
Addition: Add 1.0 eq of 2,5-difluoroaniline dropwise at 0°C.
-
Reaction: Stir at RT for 4 hours. The product often precipitates.
-
Workup: If precipitated, filter and wash with cold Et
O. If soluble, evaporate THF and recrystallize from EtOAc/Hexane. -
Validation: The disappearance of the anhydride carbonyl peak (~172.5 ppm, symmetric) and appearance of two distinct carbonyls (174/171 ppm) confirms success.
B. NMR Acquisition Parameters
For optimal resolution of fluorine couplings:
-
Solvent: DMSO-d
(Essential for the carboxylic acid proton exchange and solubility). -
C Parameters:
-
Scans: >512 (Quaternary C-F carbons are split into doublets, reducing signal-to-noise ratio).
-
Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of carbonyls).
-
-
F Parameters:
-
Spectral Width: -100 to -150 ppm.
-
Coupling: Run both proton-coupled and proton-decoupled to distinguish F-F vs F-H interactions.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step synthesis and validation workflow.
References
-
Substituent Effects in Fluorinated Anilines
- Journal of Fluorine Chemistry, "19F NMR chemical shifts of polyfluorinated anilines and their deriv
-
Source:
-
Glutaranilic Acid Derivatives
- Molecules, "Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs." (Provides comparative shifts for the 2,5-difluoro urea analogue).
-
Source:
-
General 19F Shift Tables
- Alfa Chemistry, "19F NMR Chemical Shift Table."
-
Source:
-
2,5-Difluoroaniline Standard Data
-
PubChem, "2,5-Difluoroaniline Compound Summary."[1]
-
Source:
-
Sources
Mass spectrometry fragmentation pattern of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (referred to herein as 2,5-DFAA-OPA ). As a structural derivative of N-aryl glutaramic acids, this molecule frequently appears during the impurity profiling of fluorinated pharmaceuticals or as a ring-opening metabolite of glutarimide-based drugs.
To ensure robust identification, this guide compares 2,5-DFAA-OPA against two critical alternatives:
-
5-Anilino-5-oxopentanoic acid (Non-fluorinated analog): To demonstrate the mass shift and electronic effects of fluorine substitution.
-
5-(2,4-Difluoroanilino)-5-oxopentanoic acid (Positional Isomer): To highlight the challenges in distinguishing regioisomers.
Chemical Identity & Properties
| Feature | Target Molecule (2,5-DFAA-OPA) | Non-Fluorinated Analog | 2,4-Difluoro Isomer |
| Structure | N-(2,5-difluorophenyl)glutaramic acid | N-phenylglutaramic acid | N-(2,4-difluorophenyl)glutaramic acid |
| Formula | |||
| Monoisotopic Mass | 243.0707 Da | 207.0895 Da | 243.0707 Da |
| Key Moiety | 2,5-Difluoroaniline | Aniline | 2,4-Difluoroaniline |
| pKa (Approx) | ~4.5 (COOH), ~ -0.5 (Amide N) | ~4.5 (COOH), ~ 1.0 (Amide N) | ~4.5 (COOH) |
Scientist’s Note: The presence of two fluorine atoms on the aniline ring significantly reduces the basicity of the amide nitrogen via the inductive effect. This alters the optimal Collision Energy (CE) required for fragmentation compared to the non-fluorinated analog.
Experimental Protocol (Self-Validating System)
To replicate these results, use the following standardized LC-MS/MS workflow. This protocol includes a "Trap & Elute" check to identify in-source cyclization, a common artifact for glutaramic acids.
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI+)[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 350°C (High temp ensures desolvation but monitor for dehydration artifacts).
-
Acquisition: Data-Dependent Acquisition (DDA) or MRM.
In-Source Cyclization Check (Validation Step)
Glutaramic acids are prone to thermal dehydration in the source, forming the corresponding glutarimide (
-
Test: Inject the standard at varying source temperatures (200°C vs 450°C).
-
Result: If the peak at m/z 226 increases relative to m/z 244 at higher temperatures, the 226 species is an artifact, not a distinct impurity.
Fragmentation Analysis & Comparison
Primary Fragmentation Pathways (ESI+)
The fragmentation of 2,5-DFAA-OPA is driven by the lability of the amide bond and the stability of the resulting aniline cation.
Precursor Ion:
| Fragment Ion (m/z) | Identity | Mechanism | Relative Intensity |
| 226.06 | Dehydration of the carboxylic acid tail or cyclization to glutarimide. | Medium | |
| 130.04 | Diagnostic Ion: Protonated 2,5-Difluoroaniline. Formed via amide bond hydrolysis. | High (Base Peak) | |
| 113.02 | Glutaric anhydride-like cation (Charge retention on acid side). | Low | |
| 85.02 | Loss of CO from the glutaric moiety. | Low |
Comparative Performance Data[2]
The following table contrasts the fragmentation behavior of the target against its alternatives.
| Parameter | 2,5-DFAA-OPA (Target) | Non-Fluorinated Analog | 2,4-Difluoro Isomer |
| Precursor (m/z) | 244.08 | 208.10 | 244.08 |
| Major Fragment | 130.04 (Difluoroaniline) | 94.06 (Aniline) | 130.04 (Difluoroaniline) |
| Neutral Loss | |||
| Collision Energy | Higher (25-35 eV) | Moderate (20-30 eV) | Higher (25-35 eV) |
| Differentiation | N/A | Mass Shift (-36 Da) | Requires Chromatography |
Key Insight: The 2,4- and 2,5-isomers are isobaric and produce identical major fragments (m/z 130). Differentiation relies on Retention Time (RT) . The 2,5-isomer typically elutes slightly earlier than the 2,4-isomer on C18 columns due to the subtle difference in dipole moment and hydrogen bonding capability of the fluorine at the ortho vs meta positions relative to the amine.
Visualizing the Mechanism
The following diagrams illustrate the fragmentation logic and the decision tree for identification.
Fragmentation Pathway (ESI+)[1]
Caption: ESI+ fragmentation pathway showing the competition between dehydration (ring closure) and amide hydrolysis (base peak formation).
Isomer Differentiation Strategy
Caption: Workflow for distinguishing 2,5-DFAA-OPA from its positional isomer using chromatographic retention time.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,5-Difluoroaniline. NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of small molecule drugs in mass spectrometry. Journal of Mass Spectrometry.
-
PubChem. Compound Summary: 2,5-Difluoroaniline.[4][5] National Library of Medicine. Available at: [Link]
- Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.
Sources
- 1. 2,4-Difluoroaniline [webbook.nist.gov]
- 2. Benzenamine, 2,5-difluoro- [webbook.nist.gov]
- 3. 2,4-Difluoroaniline [webbook.nist.gov]
- 4. 2,5-Difluoroaniline, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing reactivity of 2,5-difluoroaniline vs 2,4-difluoroaniline with glutaric anhydride
This guide provides an in-depth technical comparison of the reactivity of 2,5-difluoroaniline versus 2,4-difluoroaniline in the synthesis of glutarimide derivatives via reaction with glutaric anhydride.
Executive Summary
In the synthesis of N-aryl glutarimides—critical scaffolds for cereblon (CRBN) modulators and immunomodulatory imide drugs (IMiDs)—the electronic nature of the aniline starting material dictates reaction kinetics and yield.
2,4-Difluoroaniline exhibits significantly higher nucleophilicity than 2,5-difluoroaniline .[1] Consequently, the 2,4-isomer reacts readily under standard condensation conditions, whereas the 2,5-isomer often requires higher temperatures, prolonged reaction times, or activation catalysts to achieve comparable conversion.[1] This disparity is driven by the specific placement of the fluorine atoms relative to the amino group, governed by Hammett substituent effects.[1]
| Feature | 2,4-Difluoroaniline | 2,5-Difluoroaniline |
| Nucleophilicity | Moderate | Low |
| Electronic Effect | Ortho (-I), Para (+R/-I) | Ortho (-I), Meta (-I) |
| Reaction Rate | Faster ( | Slower |
| Typical Yield | 85–95% | 60–75% (requires optimization) |
| Rec. Conditions | Reflux in Toluene/AcOH | Reflux in AcOH or HMDS/I |
Mechanistic Analysis & Reactivity Profile[1]
The reaction proceeds via a two-step sequence:[2]
-
Nucleophilic Acyl Substitution: The aniline nitrogen attacks the glutaric anhydride carbonyl to form the acyclic N-aryl glutaramic acid (amic acid).[1]
-
Cyclodehydration: The amic acid undergoes intramolecular condensation to close the glutarimide ring.[1]
Electronic Drivers (The "Why")
The reactivity difference is rooted in the Hammett substituent constants (
-
2,4-Difluoroaniline: The fluorine at the 4-position (para) exerts a resonance donating effect (+R) that partially counteracts its inductive electron withdrawal (-I). This preserves some electron density on the nitrogen lone pair.[1]
- (Weakly withdrawing net effect)[1]
-
2,5-Difluoroaniline: The fluorine at the 5-position (meta) exerts a strong inductive withdrawing effect (-I) with no resonance donation to the ring carbon bearing the amine. This significantly depletes electron density from the nitrogen.[1]
- (Strongly withdrawing)[1]
Because
Reactivity Landscape Visualization
The following diagram illustrates the energy landscape differences. The 2,5-isomer faces a higher activation energy barrier (
Caption: Energy landscape comparing the kinetic pathways. The 2,4-isomer (Green) proceeds via a lower energy transition state compared to the electron-deficient 2,5-isomer (Red).
Experimental Protocols
To ensure reproducibility, distinct protocols are recommended based on the isomer's reactivity.
Method A: Standard High-Yield Protocol (Best for 2,4-Difluoroaniline)
Suitable for the more reactive isomer where thermal cyclization is sufficient.
-
Reagents: 2,4-Difluoroaniline (1.0 eq), Glutaric Anhydride (1.1 eq), Glacial Acetic Acid (0.5 M concentration).[1]
-
Step 1 (Condensation): Charge reagents into a round-bottom flask equipped with a reflux condenser.
-
Step 2 (Reflux): Heat the mixture to reflux (118°C) for 4–6 hours. The solvent acts as both the reaction medium and the acid catalyst for cyclization.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume).
-
Isolation: The product typically precipitates.[1] Filter, wash with water and cold ethanol.[1] Recrystallize from Ethanol/Water if necessary.[1]
Method B: Activated Cyclization Protocol (Required for 2,5-Difluoroaniline)
The 2,5-isomer often stalls at the amic acid stage.[1] This method uses a dehydrating agent to force ring closure.
-
Reagents: 2,5-Difluoroaniline (1.0 eq), Glutaric Anhydride (1.1 eq), Toluene (Solvent), Triethylamine (0.1 eq).[1]
-
Step 1 (Amic Acid Formation): Reflux in Toluene for 12 hours. Monitor by TLC/LCMS.[1] You will likely see the uncyclized acid intermediate.[1]
-
Step 2 (Chemical Cyclization):
-
Workup: Quench with saturated NaHCO
(carefully). Extract with Ethyl Acetate.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc) is often required as precipitation may be less clean due to incomplete conversion.[1]
Synthesis Workflow Diagram
Caption: Decision tree for synthesis. The 2,5-isomer requires a two-stage activation protocol (Red path) to achieve acceptable yields, unlike the direct 2,4-isomer path (Green).
Troubleshooting & Optimization
-
Incomplete Cyclization: If LCMS shows a mass corresponding to [M+18] (the amic acid), the ring has not closed.[1] For the 2,5-isomer, switch to Method B or add Thionyl Chloride (SOCl
) to the crude amic acid to form the acid chloride, which cyclizes spontaneously. -
Sublimation: Glutaric anhydride can sublime before reacting.[1] Ensure the condenser is efficient and consider adding the anhydride as a solution in toluene rather than a solid.
-
Coloration: 2,5-Difluoroaniline oxidizes more easily than the product.[1] If the reaction turns dark black/brown, perform the reaction under Nitrogen/Argon atmosphere.
References
-
Hammett Substituent Constants & Reactivity
-
Aniline Acylation Kinetics
-
Synthesis of Fluorinated Glutarimides (Thalidomide Analogs)
-
pKa Data for Fluoroanilines
Sources
Elemental Analysis Standards for 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid: A Comparative Methodological Guide
Executive Summary
5-(2,5-Difluoroanilino)-5-oxopentanoic acid (Empirical Formula:
However, the presence of two fluorine atoms on the aniline ring introduces severe analytical artifacts in standard combustion analysis. This guide objectively compares standard techniques against modified protocols, providing drug development professionals with field-proven, self-validating methodologies to ensure absolute structural and elemental integrity.
The Chemical Challenge: Fluorine's Impact on Elemental Analysis
As a Senior Application Scientist, I frequently see laboratories fail elemental analysis for fluorinated compounds because they rely on unmodified CHN analyzers. The causality behind these failures stems from two distinct chemical artifacts during high-temperature combustion [1, 2]:
-
The
Artifact (Carbon Deflation): The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). In standard oxygen combustion, fluorine preferentially reacts with carbon to form highly stable tetrafluoromethane ( ) gas rather than allowing the carbon to fully oxidize to . Because is not detected by the thermal conductivity detector (TCD) as carbon, the resulting reading is artificially low. -
The HF Artifact (Hydrogen Inflation & Hardware Damage): Fluorine also forms hydrogen fluoride (HF) gas. HF aggressively attacks the silica (
) in the quartz combustion tubes via the reaction: . This secondary generation of water artificially inflates the reading and rapidly degrades the analytical hardware.
To accurately analyze 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, we must utilize Modified CHN Combustion (using chemical scavengers) and Combustion Ion Chromatography (CIC) for direct halogen quantification [3, 4].
Comparative Evaluation of Analytical Modalities
To validate the theoretical mass percentages of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (
Theoretical Elemental Composition
-
Carbon (C): 54.32%
-
Hydrogen (H): 4.56%
-
Fluorine (F): 15.62%
-
Nitrogen (N): 5.76%
-
Oxygen (O): 19.74%
Table 1: Comparative Performance of Elemental Analysis Modalities
| Analytical Modality | Target Elements | Accuracy / Recovery | Causality of Limitations | Best Use Case |
| Standard CHN Combustion | C, H, N | Poor C (<50%), High H | F forms | Not recommended for this compound. |
| Modified CHN (w/ | C, H, N | Excellent (>99.5%) | Scavengers trap F as | Primary C, H, N mass verification. |
| Combustion Ion Chromatography | F | Excellent (>99.0%) | Direct measurement of F via pyrohydrolysis to HF gas. | Primary Fluorine mass quantification. |
| qNMR / HRMS | Isotopic C, H, F | Qualitative / High | Does not provide bulk empirical mass percentage. | Orthogonal structural elucidation. |
Self-Validating Experimental Protocols
Do not rely on a single analytical run. The following protocols are designed as self-validating systems , ensuring that any hardware degradation or catalyst exhaustion is caught before data is reported.
Protocol A: Modified CHN Analysis for Accurate C, H, N
This method utilizes chemical additives to overcome the
-
System Preparation: Pack the primary combustion quartz tube with a layer of Magnesium Oxide (MgO) or a proprietary fluorine adsorber (e.g., FluoAdso). This acts as a fluorine scavenger, trapping F as stable, non-volatile
. -
Sample Weighing: Accurately weigh 1.5 to 2.0 mg of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid into a clean tin capsule using a microbalance.
-
Additive Co-weighing: Add a 1:1 mass ratio of Vanadium Pentoxide (
) directly into the tin capsule. acts as a potent oxygen donor and combustion promoter, ensuring the complete breakdown of C-F bonds and preventing formation. -
Flash Combustion: Drop the capsule into the 1000°C–1060°C combustion reactor under a pulse of pure oxygen.
-
Detection: The resulting
, , and gases are separated via a GC column and quantified by a TCD. -
Self-Validation Check (Critical): Combust a certified reference material (CRM) such as 4-fluorobenzoic acid before and after the sample queue. Causality: If the carbon recovery of the CRM drops below 99.5% at the end of the run, the MgO scavenger bed is saturated, HF is forming, and the sample data must be discarded and rerun after tube replacement.
Protocol B: Combustion Ion Chromatography (CIC) for Total Fluorine
Standard CHN cannot quantify the 15.62% fluorine content. CIC is the gold standard for this task [3, 4].
-
Sample Introduction: Weigh 1.0 to 5.0 mg of the sample into a ceramic boat.
-
Pyrohydrolysis: Push the boat into a furnace at 1050°C under an argon/oxygen stream enriched with water vapor. The high temperature and water vapor quantitatively convert all organic fluorine into gaseous Hydrogen Fluoride (HF).
-
Gas Absorption: Sweep the HF gas into an absorption module containing pure reagent water or dilute
. -
Ion Chromatography: Inject an aliquot of the absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector to quantify the fluoride (
) peak. -
Self-Validation Check (Critical): Run an empty ceramic boat through the entire pyrohydrolysis and IC workflow prior to sample analysis. Causality: The resulting chromatogram must show no fluoride peak above the method detection limit (MDL). This proves there is no halogen carryover or "memory effect" in the quartz tube from previous runs.
Workflow Visualization
The following diagram illustrates the integrated, multi-modal analytical workflow required to fully validate 5-(2,5-Difluoroanilino)-5-oxopentanoic acid.
Fig 1: Integrated analytical workflow for the elemental and structural validation of fluorinated organics.
Conclusion & Strategic Recommendations
For complex fluorinated building blocks like 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, a single analytical technique is insufficient. Drug development professionals must mandate Modified CHN (utilizing
References
-
Analytica World / Exeter Analytical. Accurate elemental (CHN) analysis of perfluorinated compounds. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from:[Link]
-
Nutech Instruments. PFAS Analysis by Combustion Ion Chromatography (CIC). Retrieved from:[Link]
Chromatographic Purity Assessment of Fluorinated Pharmaceutical Intermediates: A Comparative Guide to Stationary Phase Selection
As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by fluorinated pharmaceutical intermediates. The introduction of fluorine atoms into a drug scaffold drastically alters its physicochemical profile—modifying lipophilicity, shifting pKa values, and creating strong local dipole moments. While these traits are highly desirable for metabolic stability and target binding in drug development, they create a nightmare for chromatographic purity assessment.
Standard alkyl phases (like C18) often fail to resolve positional isomers of fluorinated aromatics (e.g., ortho-, meta-, and para-fluoro configurations) because they rely almost exclusively on dispersive (hydrophobic) interactions. To achieve baseline resolution and ensure accurate purity reporting, we must exploit orthogonal retention mechanisms. This guide objectively compares standard C18 columns with Pentafluorophenyl (PFP) stationary phases, detailing the causality behind column selection and providing a self-validating experimental workflow.
Mechanistic Causality: Why C18 Fails and PFP Succeeds
The core of successful method development lies in understanding the molecular interactions at the stationary phase surface. When assessing the purity of fluorinated intermediates, the goal is to separate the target active pharmaceutical ingredient (API) from closely related halogenated impurities and positional isomers.
The Limitations of C18 (Alkyl Phases)
C18 columns separate analytes based on hydrophobicity. Because the ortho, meta, and para isomers of a fluorinated aromatic ring have nearly identical partition coefficients (LogP), a C18 phase cannot effectively differentiate them[1]. This results in co-elution, masking impurities and artificially inflating the reported purity of the intermediate.
The Orthogonal Power of Pentafluorophenyl (PFP) Phases
PFP columns offer a multimodal retention mechanism that is uniquely suited for fluorinated compounds. By incorporating a highly electronegative pentafluorophenyl ring on a propyl spacer, the stationary phase interacts with analytes through four distinct pathways[2]:
-
Dispersive Interactions: Similar to C18, providing baseline hydrophobic retention.
- Interactions: The electron-deficient PFP ring engages in charge-transfer interactions with electron-rich aromatic analytes.
-
Dipole-Dipole & Halogen Bonding: The highly polarized C-F bonds on the stationary phase interact strongly with the C-F bonds of the fluorinated intermediates[3].
-
Enhanced Ion-Exchange: The strong electron-withdrawing nature of the PFP group increases the acidity of residual surface silanols on the silica base. This provides a robust cation-exchange mechanism for basic fluorinated intermediates at mid-pH ranges[4].
Fig 1: Mechanistic pathways comparing C18 and PFP stationary phases for fluorinated compounds.
Quantitative Performance Comparison
To demonstrate the practical impact of these mechanisms, we evaluated a critical resolution mixture (CRM) consisting of ortho-, meta-, and para-fluorophenylacetic acid. The data below summarizes the chromatographic performance under identical gradient conditions.
Table 1: Chromatographic Performance for Fluorinated Positional Isomers
| Parameter | Standard C18 (Alkyl) | Pentafluorophenyl (PFP) | Mechanistic Causality |
| Retention Time Spread | PFP's dipole interactions differentiate the subtle steric and electronic differences of the isomers. | ||
| Resolution ( | 0.8 (Co-elution) | 2.6 (Baseline) | |
| Peak Tailing ( | 1.52 (Significant tailing) | 1.08 (Symmetrical) | C18 struggles with secondary silanol interactions for basic/polar moieties; PFP's controlled ion-exchange mitigates this[5]. |
| Solvent Preference | Acetonitrile (MeCN) | Methanol (MeOH) | MeOH (protic) enhances |
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following UHPLC protocol incorporates a System Suitability Test (SST) that acts as a gatekeeper. If the system cannot resolve the positional isomers in the CRM, the run aborts, preventing the reporting of false-positive purity data.
Step-by-Step Methodology
1. Mobile Phase Preparation (The "Methanol Rule")
-
Rationale: When using a PFP column, replace Acetonitrile with Methanol. Acetonitrile contains
electrons that compete with the analyte for the PFP ring, effectively "turning off" the retention mechanism. -
Mobile Phase A: 0.1% Formic Acid in MS-grade
(Suppresses analyte ionization to maximize hydrophobic and dipole retention). -
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.
2. Column Equilibration
-
Install a sub-2
PFP UHPLC column (e.g., mm, 1.7 ). -
Equilibrate at 5% B for 10 column volumes at a flow rate of 0.4 mL/min.
3. System Suitability Testing (SST)
-
Inject 1
of the Critical Resolution Mixture (CRM) containing 10 each of the o-, m-, and p-fluorinated isomers. -
Validation Criteria: The resolution (
) between the closest eluting pair must be . If , check mobile phase preparation or column degradation.
4. Sample Analysis & Gradient Execution
-
Inject the fluorinated pharmaceutical intermediate sample (prepared at 1 mg/mL in 95:5 Water:Methanol).
-
Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Re-equilibrate at 5% B for 3 minutes.
5. Detection & Purity Integration
-
Utilize Photodiode Array (PDA) detection at the
of the intermediate, coupled in-line with a Single Quadrupole Mass Spectrometer (ESI+) to confirm the mass of any detected impurities. -
Calculate purity using area normalization, excluding blank peaks.
Fig 2: Self-validating UHPLC workflow for the purity assessment of fluorinated intermediates.
Conclusion
For the purity assessment of fluorinated pharmaceutical intermediates, standard C18 columns present a high risk of co-elution, potentially allowing toxic or inactive positional isomers to slip through quality control. By transitioning to a Pentafluorophenyl (PFP) stationary phase and optimizing the mobile phase to favor
References
-
Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives PubMed (National Institutes of Health)[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Restek Resource Hub[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
A Researcher's Guide to the Melting Point Analysis of Fluorinated Glutaranilic Acid Isomers
Abstract
For researchers and professionals in drug development, understanding the physicochemical properties of molecules is paramount. The introduction of fluorine into a molecular scaffold can significantly alter properties such as melting point, which in turn impacts solubility, crystallinity, and formulation characteristics. This guide provides a comprehensive comparison of the expected melting point trends for ortho-, meta-, and para-fluorinated isomers of glutaranilic acid. While specific experimental data for these particular isomers is not widely available in published literature, this guide furnishes a robust experimental protocol for their synthesis and characterization. Furthermore, we delve into the theoretical underpinnings of how fluorine substitution influences intermolecular forces and crystal lattice packing, providing a predictive framework for researchers.
Introduction
Glutaranilic acids, characterized by a glutaryl group attached to an aniline moiety, serve as versatile intermediates in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can induce profound changes in a molecule's conformational preferences, electronic distribution, and intermolecular interactions. These modifications directly influence the energy required to disrupt the crystal lattice, manifesting as variations in the melting point. A thorough understanding of these structure-property relationships is crucial for the rational design of pharmaceutical candidates with optimized biopharmaceutical profiles.
This guide will first elucidate the fundamental principles governing the melting points of aromatic compounds, with a special focus on the unique effects of fluorine substitution. Subsequently, a detailed, step-by-step experimental workflow is provided for the synthesis of ortho-, meta-, and para-fluorinated glutaranilic acids via the reaction of the corresponding fluoroanilines with glutaric anhydride. The guide culminates with a comprehensive protocol for the purification and melting point determination of these isomers, empowering researchers to generate their own comparative data.
The Influence of Fluorine Substitution on Melting Points of Aromatic Compounds
The melting point of a crystalline solid is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice and the efficiency with which these molecules can pack.[1] Key intermolecular forces at play in organic molecules include van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[1]
Fluorine, being the most electronegative element, introduces a strong dipole moment to the carbon-fluorine bond.[2] This can lead to significant dipole-dipole interactions. However, the effect of fluorine on melting point is not always straightforward and can be influenced by several competing factors:
-
Molecular Symmetry and Packing: The position of the fluorine atom on the aromatic ring significantly impacts molecular symmetry. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point. For instance, para-substituted isomers are often more symmetrical than their ortho- and meta-counterparts, which can result in higher melting points.
-
Dipole Moment: While fluorine introduces a strong bond dipole, the overall molecular dipole moment depends on the vector sum of all bond dipoles. In some cases, the introduction of a fluorine atom can lead to a decrease in the overall molecular dipole moment, potentially weakening dipole-dipole interactions.
-
Intermolecular C-H···F and C-F···F Interactions: Weak hydrogen bonds of the C-H···F type and other non-covalent interactions involving fluorine can influence crystal packing and, consequently, the melting point.[3]
-
Disruption of π-π Stacking: The electron-withdrawing nature of fluorine can affect the electron density of the aromatic ring, potentially influencing π-π stacking interactions between adjacent molecules.
Due to this complex interplay of factors, predicting the exact melting point trend for the fluorinated glutaranilic acid isomers without experimental data is challenging. However, based on general principles, one might hypothesize that the para-isomer, due to its higher symmetry, could exhibit the highest melting point. The relative melting points of the ortho- and meta-isomers would be more difficult to predict and would depend on the subtle balance of steric and electronic effects.
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and melting point determination of fluorinated glutaranilic acid isomers.
Synthesis of Fluorinated Glutaranilic Acid Isomers
The synthesis of N-(fluorophenyl)glutaramic acids can be readily achieved by reacting the corresponding fluoroaniline isomer with glutaric anhydride.[4]
Materials:
-
2-Fluoroaniline, 3-Fluoroaniline, or 4-Fluoroaniline
-
Glutaric anhydride
-
Toluene (or another suitable inert solvent)
-
Acetyl chloride (for conversion to glutarimide if desired, but not for the anilic acid)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 mole equivalent of the respective fluoroaniline isomer (2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) in a suitable volume of toluene.
-
With stirring, add 1 mole equivalent of glutaric anhydride to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, the corresponding fluorinated glutaranilic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.
-
The crude product can then be purified by recrystallization.
Caption: Synthetic workflow for fluorinated glutaranilic acid isomers.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[2]
Procedure:
-
Transfer the crude fluorinated glutaranilic acid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly before proceeding to melting point determination.
Caption: Step-by-step recrystallization process for purification.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities will typically cause the melting point to be depressed and to occur over a broader range.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the dry, purified fluorinated glutaranilic acid isomer.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) of the solid into the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a moderate rate initially to get an approximate melting range.
-
For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.
-
Repeat the measurement for each of the ortho-, meta-, and para-isomers.
Data Summary and Discussion
Table 1: Experimentally Determined Melting Points of Fluorinated Glutaranilic Acid Isomers
| Isomer | Melting Point Range (°C) | Observations |
| 2-Fluoroglutaranilic Acid | To be determined | |
| 3-Fluoroglutaranilic Acid | To be determined | |
| 4-Fluoroglutaranilic Acid | To be determined |
Analysis of Expected Trends:
Upon obtaining the experimental data, a comparative analysis can be performed. It is anticipated that the melting points will differ based on the position of the fluorine substituent.
-
Para-Isomer (4-Fluoroglutaranilic Acid): This isomer possesses the highest degree of symmetry. This symmetry should allow for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and likely the highest melting point among the three isomers.
-
Ortho-Isomer (2-Fluoroglutaranilic Acid): The proximity of the fluorine atom to the amide linkage may lead to intramolecular hydrogen bonding between the N-H and the fluorine. This could potentially disrupt intermolecular hydrogen bonding networks that would otherwise exist, possibly leading to a lower melting point compared to the para-isomer. Steric hindrance from the ortho-fluorine might also affect crystal packing.
-
Meta-Isomer (3-Fluoroglutaranilic Acid): The meta-isomer is asymmetric. Its ability to pack efficiently will likely be intermediate between the ortho- and para-isomers. The electronic effect of the fluorine at the meta position will influence the overall molecular dipole moment, which will also play a role in determining the melting point.
Conclusion
This guide has provided a comprehensive framework for the investigation of the melting points of ortho-, meta-, and para-fluorinated glutaranilic acid isomers. While definitive experimental values are not currently in the public domain, we have equipped researchers with the necessary theoretical background and detailed experimental protocols to synthesize, purify, and characterize these compounds. By understanding the intricate interplay of symmetry, intermolecular forces, and the unique properties of fluorine, drug development professionals can make more informed decisions in the design and optimization of new chemical entities. The generation of the experimental data outlined herein will be a valuable contribution to the broader scientific community, enhancing our collective understanding of structure-property relationships in fluorinated aromatic compounds.
References
- Hague, D. N. (1971). The Physical Chemistry of Fluorine. In An Introduction to the Principles of Physical Chemistry (pp. 213-220).
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Laurence, C., & Gal, J.-F. (2010).
- Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds. Chemistry – A European Journal, 3(1), 89-98.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Pawar, S. S., et al. (2016). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity. Journal of Chemical and Pharmaceutical Research, 8(11), 6-11.
- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.).
Sources
- 1. Pentanamide, N-(4-fluorophenyl)- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity [academia.edu]
Definitive Structural Elucidation: SC-XRD vs. Spectroscopic Inference for 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
Executive Summary: The Case for Absolute Structure
In the development of fluorinated pharmaceutical intermediates, 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (a glutaramic acid derivative) presents a specific structural challenge. While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) confirms connectivity, neither can definitively resolve the solid-state conformation dictated by the ortho-fluorine atom.
This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable "Gold Standard" for validating this compound, specifically comparing its efficacy against spectroscopic alternatives. We provide a self-validating experimental protocol to transition from white powder to a solved 3D structure.
Technical Comparison: SC-XRD vs. Spectroscopy
For a researcher, the choice of validation method impacts the confidence in the molecular model. The following table contrasts the information density of SC-XRD against standard spectroscopic suite for this specific fluorinated amide.
Table 1: Comparative Efficacy Matrix
| Feature | SC-XRD (Crystallography) | NMR ( | HR-MS (Mass Spec) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & magnetic environment | Elemental composition & mass |
| Conformation | Definitive: Visualizes torsion angles & ring planarity | Inferential: Based on coupling constants ( | None |
| Intermolecular Forces | Direct Observation: H-bond networks (Dimer vs. Catemer) | Indirect: Concentration-dependent shifts | None |
| Fluorine Positioning | Precise: Distinguishes 2,5- vs 3,4- isomers via electron density | High: Distinct chemical shifts, but structural context is inferred | Low (Fragmentation patterns only) |
| Polymorphism | Excellent: Identifies specific crystal forms | Poor: Solid-state NMR required; solution NMR misses this | None |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
The "Fluorine Effect" Justification
In 5-(2,5-Difluoroanilino)-5-oxopentanoic acid, the fluorine at the ortho (2-position) often locks the amide bond via an intramolecular N-H···F hydrogen bond. NMR can suggest this via downfield shifts, but only SC-XRD provides the exact N···F distance (typically ~2.6–2.9 Å) and the resulting planarity of the phenyl ring relative to the amide group.
Experimental Workflow: From Synthesis to Structure
The following diagram illustrates the critical path for validating the structure. Note the feedback loops; if
Figure 1: The structural validation lifecycle. Note the critical feedback loop at the Refinement stage.
Detailed Validation Protocol
Phase 1: Crystallization (The Bottleneck)
The molecule contains a polar tail (carboxylic acid) and a lipophilic head (difluorophenyl). This amphiphilic nature requires a biphasic or gradient solvent system.
-
Method A: Vapor Diffusion (Recommended)
-
Dissolve 20 mg of the compound in a minimal amount of THF or Acetone (inner vial).
-
Place in a sealed jar containing Pentane or Hexane (precipitant).
-
Mechanism: The volatile non-polar solvent diffuses into the polar solution, slowly increasing supersaturation.
-
-
Method B: Slow Evaporation
-
Use Methanol/Water (80:20) . The carboxylic acid can form dimers (
synthons) more easily in protic solvents, potentially yielding robust prisms.
-
Phase 2: Data Acquisition
-
Source Selection: Use Mo-K
( Å) radiation. While Cu is good for absolute configuration, this molecule is likely achiral (unless it crystallizes in a chiral space group like ). Mo reduces absorption errors caused by the fluorine atoms. -
Temperature: Collect at 100 K . This freezes the rotation of the terminal carboxylic acid and reduces the thermal ellipsoids of the fluorine atoms, preventing "disorder" artifacts during refinement.
Phase 3: Structure Refinement & Metrics
To trust the result, the following metrics must be met in the final .res file:
-
R-Factor (
): Must be for publication-quality data. -
Goodness of Fit (GoF): Should approach 1.0.
-
Fluorine Occupancy: Check for rotational disorder in the phenyl ring. The 2,5-difluoro pattern is distinct; ensure the electron density map (
) matches the model ( ) at these positions.
Expected Structural Features (The "Why")
When you solve this structure, expect to observe the following specific interactions that validate the compound's identity:
-
Carboxylic Acid Dimer: The tail ends usually face each other, forming a centrosymmetric dimer via two O-H···O hydrogen bonds.[1]
-
Intramolecular Lock: Look for the N(amide)-H···F(ortho) interaction. This 5-membered pseudo-ring locks the conformation.
-
Packing: The difluorophenyl rings often stack via
- interactions (approx. 3.5–3.8 Å separation).
Decision Diagram: When to use SC-XRD?
Figure 2: Decision matrix for deploying crystallographic resources.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Hehir, N., & Gallagher, J. F. (2023).[2] N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. (Demonstrates amide-fluorine interactions in analogous structures). Link
-
Antolić, S., et al. (1996).[1] 2-(2,5-Dichlorophenylhydrazono)glutaric Acid.[1] Acta Crystallographica Section C. (Provides precedent for glutaric acid derivative packing). Link
-
Rigaku. (n.d.). Single Crystal X-ray Diffraction vs. NMR. (General methodology comparison). Link
Sources
Safety Operating Guide
5-(2,5-Difluoroanilino)-5-oxopentanoic acid proper disposal procedures
An essential pillar of laboratory safety and operational efficiency is the rigorous management of chemical waste. For researchers and drug development professionals working with complex organic intermediates like 5-(2,5-Difluoroanilino)-5-oxopentanoic acid , understanding the physicochemical rationale behind disposal protocols is just as critical as the procedures themselves.
This comprehensive guide provides authoritative, step-by-step methodologies for the handling, spill mitigation, and proper disposal of this specific fluorinated anilide, ensuring regulatory compliance and minimizing institutional disposal costs.
Physicochemical Profiling & Hazard Assessment
5-(2,5-Difluoroanilino)-5-oxopentanoic acid is a glutaric acid monoamide derivative containing a 2,5-difluoroaniline moiety. The presence of both fluorine atoms and an anilide nitrogen fundamentally dictates how this compound must be handled at the end of its lifecycle.
When subjected to high temperatures (such as during waste incineration), fluorinated anilines decompose to release highly toxic, corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[1]. Because of these dangerous combustion byproducts, this compound cannot be disposed of through standard organic waste streams.
Quantitative Data & Operational Implications
| Property | Value | Operational Implication |
| Chemical Formula | C11H11F2NO3[2] | The presence of fluorine strictly mandates its classification as a halogenated waste. |
| Molecular Weight | 243.21 g/mol [2] | Essential for stoichiometric scaling and tracking total waste mass accumulation. |
| Structural Class | Fluorinated Anilide | Thermal decomposition yields toxic HF and NOx fumes; requires specialized incineration[1]. |
| Waste Classification | Halogenated Organic | Must be segregated from non-halogenated solvents to prevent exponential increases in disposal costs[3][4]. |
The Mechanistic Rationale for Waste Segregation
Why is the segregation of 5-(2,5-Difluoroanilino)-5-oxopentanoic acid so critical?
In institutional waste management, standard non-halogenated organic solvents (like acetone, ethanol, or hexane) are often repurposed via "fuels blending"—they are burned in industrial boilers for energy recovery[4]. However, burning halogenated compounds (containing F, Cl, Br, or I) in standard boilers destroys the equipment due to the extreme corrosivity of the resulting halogen acids (e.g., HF, HCl) and releases toxic gases into the atmosphere[1].
Therefore, halogenated waste must be routed to specialized, high-temperature incinerators equipped with alkaline scrubbers to neutralize the acidic exhaust. This specialized treatment costs approximately two to three times more than standard disposal[3][4]. Crucially, mixing even a small amount of a fluorinated compound into a non-halogenated waste carboy converts the entire volume into halogenated waste [5].
Caption: Decision matrix for the segregation and classification of halogenated organic laboratory waste.
Step-by-Step Methodologies
Protocol A: Routine Disposal & Waste Accumulation
To ensure compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) guidelines, follow this workflow when disposing of reaction mixtures or stock solutions containing 5-(2,5-Difluoroanilino)-5-oxopentanoic acid:
-
Container Selection: Select a compatible, vapor-tight container approved for halogenated waste (e.g., a 4-liter white poly bottle or a 5-gallon plastic carboy)[3]. Do not use metal safety cans if the waste contains corrosive elements or high water content, as this compromises the container's integrity[4].
-
Pre-Labeling: Affix a "Hazardous Waste" tag before or at the exact time the first drop of waste is added to the container[5]. Clearly specify "Halogenated Organic Waste" and list all constituents (e.g., "5-(2,5-Difluoroanilino)-5-oxopentanoic acid, 5%; Dichloromethane, 95%").
-
Volume Management: Fill the container to a maximum of 90% capacity to allow for vapor expansion[6]. Keep the water content below 10% if it is being classified strictly as organic waste[6].
-
Segregation: Never mix this halogenated waste with heavy metals, cyanides, strong oxidizers, or acutely toxic "P-listed" wastes[3][4].
-
Storage & Sealing: Keep the container tightly closed at all times except when actively adding waste. Store it in a designated Satellite Accumulation Area (SAA) within secondary containment[3][5].
-
EHS Pickup: Once the container is full, or reaches the regulatory time limit, cap it tightly and submit a waste pickup request to your EHS department[3].
Protocol B: Emergency Spill Response
Spills involving fluorinated anilides require immediate action to prevent dermal exposure and inhalation of aerosolized powders.
-
Evacuation & Ventilation: For large spills, immediately evacuate the area, close lab doors, and ensure the chemical fume hood exhaust is operating to ventilate the space[5].
-
PPE Donning: Equip appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3].
-
Containment (Liquid): If the compound is dissolved in a solvent, place inert absorbent pads around the perimeter of the spill to prevent spreading, then cover the spill entirely[5]. Do not use combustible materials like paper towels for highly reactive solvents.
-
Containment (Solid): If the spill is a dry powder, lightly moisten it with a compatible solvent or water to prevent the aerosolization of the fluorinated dust, which poses a severe inhalation hazard[1].
-
Collection: Carefully sweep or collect the saturated absorbent materials and place them into a heavy-duty plastic bag or a sealable solid waste container[3][5].
-
Disposal: Tag the collected debris as "Hazardous Waste - Halogenated Spill Debris" and contact EHS for immediate removal[3].
Caption: Workflow for mitigating and recovering spills of fluorinated anilide compounds.
References
-
Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. Available at: [Link]
-
Campus Operations. "Halogenated Solvents in Laboratories." Temple University. Available at: [Link]
-
Kemicentrum. "8.1 Organic solvent waste." Lund University. Available at: [Link]
Sources
Operational Safety & PPE Guide: Handling 5-(2,5-Difluoroanilino)-5-oxopentanoic Acid
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous, self-validating system of scientific causality. When handling specialized synthetic intermediates like 5-(2,5-Difluoroanilino)-5-oxopentanoic acid (CAS: 256955-25-6) [1], standard laboratory safety protocols must be adapted to address the specific molecular vulnerabilities the compound introduces to human physiology.
This guide provides drug development professionals and researchers with an authoritative, step-by-step operational plan for handling this compound, grounded in its mechanistic toxicology.
Mechanistic Hazard Assessment
To select the correct Personal Protective Equipment (PPE), we must first understand why the compound is hazardous. 5-(2,5-Difluoroanilino)-5-oxopentanoic acid is a bifunctional molecule, and each moiety dictates a specific protective strategy:
-
Localized Corrosivity (The Carboxylic Acid Moiety): The 5-oxopentanoic acid (glutaric acid derivative) tail imparts weak organic acid properties. Organic acids do not dissociate completely in water but are highly lipophilic, allowing them to penetrate the epidermal barrier and cause mild to moderate localized irritation to mucous membranes, eyes, and skin[2].
-
Systemic Toxicity (The Fluorinated Anilide Moiety): The most critical hazard stems from the 2,5-difluoroaniline substructure. Aniline derivatives are notorious for their ability to be rapidly absorbed through intact skin[3]. Once in the bloodstream, they undergo hepatic N-hydroxylation via Cytochrome P450 enzymes to form hydroxylamine metabolites[4]. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), resulting in methemoglobinemia —a condition that severely impairs oxygen transport and leads to cellular hypoxia[4].
Figure 1: Predictive metabolic pathway of fluorinated anilides leading to methemoglobinemia.
Tiered Personal Protective Equipment (PPE) Protocol
The selection of PPE is highly dependent on the operational state of the chemical. In drug discovery workflows, this compound transitions from a dry powder to a solvated liquid (typically in DMSO or DMF). This phase change drastically alters the permeation dynamics of the hazard.
The Solvent Paradox in Hand Protection
Nitrile Butadiene Rubber (NBR) gloves provide excellent resistance (EN 374 Type A or B) against solid organic acids and aqueous solutions[5][6]. However, nitrile offers virtually zero breakthrough resistance to polar aprotic solvents like DMSO. If the compound is dissolved in DMSO, the solvent acts as a carrier, rapidly transporting the toxic anilide directly through the nitrile glove and into the skin. Therefore, Butyl rubber gloves must be used when handling solvated forms[2].
Table 1: PPE Selection Matrix Based on Operational State
| Operational State | Primary Hazard | Recommended Glove Material | Ocular Protection | Respiratory / Engineering Control |
| Dry Solid Powder | Dust inhalation, dermal contact | Nitrile (NBR) (EN 374 Type B/C)[5] | ANSI-approved Chemical Splash Goggles | Certified Chemical Fume Hood (Face velocity 80-100 fpm) |
| Solution (in DMSO/DMF) | Rapid dermal permeation, systemic toxicity | Butyl Rubber or Laminate (e.g., Silver Shield)[2] | ANSI-approved Chemical Splash Goggles | Certified Chemical Fume Hood |
| Bulk Transfer / Spill | Aerosolization, high-volume exposure | Thick-cut Neoprene or Butyl [2] | Goggles + Full Face Shield | Fume Hood + N95/P100 Respirator (if outside hood) |
Standard Operating Procedure (SOP): Experimental Workflow
To ensure a self-validating safety system, researchers must follow this step-by-step methodology when weighing and solubilizing 5-(2,5-Difluoroanilino)-5-oxopentanoic acid for biological assays.
Step 1: Environmental Preparation & Verification
-
Verify the chemical fume hood is operational and certified (face velocity between 80-100 fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can react exothermically with organic acids[7].
Step 2: Initial PPE Donning
-
Put on a fully buttoned, flame-resistant laboratory coat.
-
Don ANSI-approved chemical splash goggles.
-
Don single-use Nitrile gloves (minimum palm thickness of 0.11mm)[6].
Step 3: Solid Handling & Weighing
-
Utilize an anti-static weighing boat to prevent the fine powder from repelling and aerosolizing.
-
Transfer the solid compound using a grounded micro-spatula. Keep the sash of the fume hood as low as possible to maximize inhalation protection.
Step 4: Solubilization & The "Glove Swap" (Critical Step)
-
If the protocol requires dissolving the compound in DMSO/DMF, pause the workflow .
-
Causality Check: Nitrile gloves will fail upon contact with DMSO.
-
Doff the outer nitrile gloves and don Butyl rubber gloves (or double-glove with a solvent-rated laminate inner layer) before handling the solvent[2].
-
Introduce the solvent to the vial containing the compound and seal immediately.
Step 5: Decontamination
-
Wipe down the balance and fume hood surface with a damp, disposable towel.
-
Dispose of the towel in a designated solid hazardous waste container.
Figure 2: Step-by-step operational workflow for handling and spill response.
Spill Response & Disposal Plan
Spill Containment
If a small amount of the compound is spilled (capable of being cleaned in under 10 minutes):
-
Secure the area and ensure respiratory protection is adequate (fume hood containment).
-
Personnel must wear heavy-duty butyl or neoprene gloves[2].
-
For Solids: Sweep up carefully using a wet-wipe method to avoid generating dust. Do not dry sweep.
-
For Liquids (Solvated): Absorb with an inert dry material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
Waste Routing
-
Segregation: Organic acid waste must be segregated from inorganic mineral acids and strong bases[7].
-
Classification: Waste containing 5-(2,5-Difluoroanilino)-5-oxopentanoic acid must be managed as a Dangerous/Hazardous Waste, particularly if the aqueous solution yields a pH of 6 or lower[2].
-
Disposal: Collect in a compatible polyethylene container provided by your Environmental Health & Safety (EH&S) department. Never pour organic acid derivatives or anilides down the drain[7].
References
-
CAS NO. 256955-25-6 | 5-(2,5-difluoroanilino)-5-oxopentanoic acid , Arctomsci. 1
-
Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds , National Center for Biotechnology Information (NCBI). 3
-
Toxicological Profile of 3,6-Dichloro-2,4-Difluoroaniline: A Technical Guide Based on Read-Across Analysis , Benchchem.4
-
Acids, Organic , Washington State University (WSU) Environmental Health & Safety. 2
-
Standard Operating Procedure: Organic Acid , University of Washington. 7
-
EN 374 chemical gloves, pick the right hand protection , ERIKS. 5
-
Protection Against Hazardous substances , University of Nottingham. 6
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EN 374 chemical gloves, pick the right hand protection [eriks.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. depts.washington.edu [depts.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
